5-Phenyl-1H-1,2,4-triazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96969. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUDJFJZFUVPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197735 | |
| Record name | 1H-1,2,4-Triazole, 3-amino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4922-98-9 | |
| Record name | 3-Phenyl-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4922-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-4H-1,2,4-triazol-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004922989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4922-98-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4922-98-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,2,4-Triazole, 3-amino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PHENYL-4H-1,2,4-TRIAZOL-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA2L2ED2R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine
This technical guide provides a comprehensive overview of the synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and a mechanistic understanding of the synthetic pathways.
Introduction
This compound is a versatile building block in the synthesis of a wide range of biologically active compounds. The 1,2,4-triazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This guide focuses on the most prevalent and efficient synthetic routes to this important intermediate.
Core Synthesis Pathway: Reaction of Benzoic Acid Derivatives with Aminoguanidine
The most common and direct route to this compound involves the condensation and subsequent cyclization of a benzoic acid derivative with aminoguanidine. This pathway offers flexibility in the choice of the benzoic acid precursor, which can be benzoic acid itself, benzoyl chloride, or benzohydrazide.
The general reaction scheme proceeds through the formation of an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable 1,2,4-triazole ring.
Caption: General synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes various reported methods for the synthesis of this compound, highlighting the reaction conditions and corresponding yields. This allows for a comparative analysis of the different synthetic approaches.
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Benzoic acid, Aminoguanidine bicarbonate | Microwave irradiation, 150°C, 30 min, HCl (cat.) | 85 | [1] |
| Benzohydrazide, Urea | Choline chloride/urea deep eutectic solvent, 140°C, 1.5 h | 92 | |
| Benzoyl chloride, Aminoguanidine hydrochloride | Pyridine, reflux | ~80 | |
| Benzonitrile, Dicyandiamide | ZnCl₂, 250°C | Moderate |
Detailed Experimental Protocols
This section provides detailed, step-by-step experimental procedures for the synthesis of the starting materials and the final product.
Synthesis of Starting Materials
4.1.1. Preparation of Aminoguanidine Bicarbonate
Aminoguanidine bicarbonate can be synthesized from calcium cyanamide and hydrazine sulfate.[2]
-
Reaction: CaCN₂ + H₂NNH₂·H₂SO₄ → H₂NC(=NH)NHNH₂·H₂CO₃
-
Procedure:
-
In a well-ventilated fume hood, a mixture of calcium cyanamide and hydrazine sulfate is added portion-wise to water with vigorous stirring.
-
The pH of the reaction mixture is maintained between 9.0 and 9.5 by the dropwise addition of 50% sulfuric acid.
-
After the addition is complete, the reaction mixture is heated for a specified time and then cooled.
-
The pH is adjusted to 7.0, and the mixture is heated again, followed by filtration to remove the precipitated calcium sulfate.
-
The filtrate is acidified, and a solution of sodium bicarbonate is added to precipitate the aminoguanidine bicarbonate.
-
The product is collected by filtration, washed with cold water, and can be recrystallized from boiling water for further purification.
-
4.1.2. Preparation of Benzohydrazide
Benzohydrazide is readily prepared from the reaction of an ester of benzoic acid (e.g., methyl benzoate or ethyl benzoate) with hydrazine hydrate.[3][4][5][6]
-
Reaction: C₆H₅COOR + H₂NNH₂·H₂O → C₆H₅CONHNH₂ + ROH
-
Procedure:
-
A mixture of ethyl benzoate and hydrazine monohydrate in ethanol is refluxed for several hours.[3]
-
The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled, and the precipitated benzohydrazide is collected by filtration.
-
The crude product is washed with water and can be recrystallized from a suitable solvent like ethanol to obtain pure benzohydrazide.[4]
-
Synthesis of this compound
The following protocol describes a microwave-assisted synthesis, which offers advantages in terms of reaction time and yield.[1]
Caption: General experimental workflow for the synthesis of this compound.
-
Materials:
-
Benzoic acid
-
Aminoguanidine bicarbonate
-
Concentrated Hydrochloric acid (catalytic amount)
-
Sodium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization, optional)
-
-
Procedure:
-
In a sealed microwave vial, a mixture of benzoic acid, aminoguanidine bicarbonate, and a catalytic amount of concentrated hydrochloric acid is prepared.
-
The vial is placed in a microwave reactor and irradiated at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, the vial is cooled to room temperature.
-
The reaction mixture is then carefully neutralized with a sodium hydroxide solution, leading to the precipitation of the crude product.
-
The solid is collected by vacuum filtration and washed thoroughly with water to remove any inorganic salts.
-
The product is dried under vacuum. For higher purity, it can be recrystallized from a suitable solvent such as ethanol.
-
Reaction Mechanism
The formation of the 1,2,4-triazole ring from a carboxylic acid and aminoguanidine proceeds through a two-step mechanism:
-
Formation of Acylaminoguanidine: The first step is a condensation reaction between the carboxylic acid and aminoguanidine. The amino group of aminoguanidine acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This is typically acid-catalyzed to activate the carbonyl group. A molecule of water is eliminated to form the N-acylaminoguanidine intermediate.
-
Intramolecular Cyclization and Dehydration: The N-acylaminoguanidine intermediate then undergoes an intramolecular cyclization. A terminal amino group of the guanidine moiety attacks the carbonyl carbon. This is followed by the elimination of a second molecule of water (dehydration), leading to the formation of the aromatic and stable 1,2,4-triazole ring.
Alternative Synthesis Pathway: From Benzonitrile
An alternative, though less common, route involves the reaction of benzonitrile with dicyandiamide in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. This method avoids the use of hydrazine derivatives but typically requires more forcing conditions.
Conclusion
This technical guide has detailed the primary synthetic pathways to this compound, with a focus on the reaction of benzoic acid derivatives with aminoguanidine. The provided experimental protocols and quantitative data offer a practical resource for researchers in the field. The understanding of the reaction mechanism further aids in the optimization of reaction conditions and the development of novel synthetic strategies for this important heterocyclic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis routes of Benzohydrazide [benchchem.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 6. chemmethod.com [chemmethod.com]
Unraveling the Solid-State Architecture of 5-Phenyl-1H-1,2,4-triazol-3-amine: A Crystallographic Perspective
An in-depth analysis for researchers, scientists, and drug development professionals.
The heterocyclic scaffold of 5-phenyl-1H-1,2,4-triazol-3-amine is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. Understanding its three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive analysis of the crystal structure of this compound, focusing on its experimentally observed solid-state form as a tautomeric co-crystal.
Crystallographic Data Summary
The crystallographic analysis reveals that this compound crystallizes as a 1:1 co-crystal with its tautomer, 3-phenyl-1H-1,2,4-triazol-5-amine.[1][2] This phenomenon of tautomers co-crystallizing is a significant finding for understanding the compound's solid-state behavior. The key crystallographic data for this co-crystal are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for the Tautomeric Co-crystal of 3-Phenyl-1H-1,2,4-triazol-5-amine and this compound (1/1).[1][2][4]
| Parameter | Value |
| Empirical Formula | C₈H₈N₄·C₈H₈N₄ |
| Formula Weight | 320.36 |
| Temperature | 223(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 17.817(2) Å |
| b | 5.0398(6) Å |
| c | 18.637(2) Å |
| α | 90° |
| β | 113.573(4)° |
| γ | 90° |
| Volume | 1533.9(3) ų |
| Z | 4 |
| Calculated Density | 1.387 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| F(000) | 672 |
| Refinement Details | |
| R-factor (R) | 0.067 |
| Weighted R-factor (wR) | 0.168 |
| Data-to-parameter ratio | 14.6 |
Table 2: Comparative Molecular Geometry of the Two Tautomers in the Co-crystal.[1][3]
| Parameter | 3-Phenyl-1H-1,2,4-triazol-5-amine (Tautomer I) | This compound (Tautomer II) |
| Dihedral angle between phenyl and triazole rings | 2.3(2)° | 30.8(2)° |
| C-N (amino) bond length | 1.337(3) Å | 1.372(3) Å |
| Amino group nitrogen deviation from C/H plane | 0.06(2) Å | 0.21(2) Å |
The data clearly indicate that the two tautomers exhibit distinct conformational and electronic properties within the crystal lattice. Tautomer I is nearly planar, suggesting significant π-electron delocalization across the molecule. In contrast, Tautomer II shows a considerable twist between the phenyl and triazole rings, and the amino group adopts a more pyramidal geometry.[1]
Experimental Protocols
Synthesis and Crystallization
The synthesis of 3(5)-phenyl-1,2,4-triazol-5(3)-amine has been reported through various methods.[3] One common approach involves the reaction of hydrazides with S-methylisothiourea salts or acyl halides with aminoguanidine.[3]
For the specific crystal structure analyzed, the compound was prepared according to the methods described by Dolzhenko et al. Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.
X-ray Crystallography
The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and data was collected at a low temperature (223 K) to minimize thermal vibrations.[2]
The experimental workflow for the crystal structure determination is outlined in the diagram below.
References
Tautomerism in 3,5-Disubstituted 1,2,4-Triazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism exhibited by 3,5-disubstituted 1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The guide delves into the structural nuances of the different tautomeric forms, the factors governing their equilibrium, and the experimental and computational methodologies employed for their characterization.
Introduction to Tautomerism in 1,2,4-Triazoles
Prototropic tautomerism in 3,5-disubstituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to three possible annular tautomers: the 1H, 2H, and 4H forms. The position of the substituents at the 3 and 5 positions significantly influences the relative stability of these tautomers, thereby affecting the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and ultimately its biological activity. Understanding and controlling this tautomeric equilibrium is a critical aspect of rational drug design.
The three principal tautomers of a 3,5-disubstituted 1,2,4-triazole are depicted below:
The Biological Versatility of 5-Phenyl-1H-1,2,4-triazol-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-phenyl-1H-1,2,4-triazol-3-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the multifaceted biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Anticancer Activity
Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways and the inhibition of enzymes essential for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The in vitro anticancer efficacy of these derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the cytotoxic activity of representative this compound derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of 4,5-disubstituted-4H-1,2,4-triazol-3-amine Derivatives against Lung Cancer Cell Lines [1]
| Compound ID | R1 | R2 | A549 IC50 (µM) | NCI-H460 IC50 (µM) | NCI-H23 IC50 (µM) |
| 4a | 4-Cl-Ph | Ph | 1.09 | 2.01 | 3.28 |
| 4f | Ph | 4-Br-Ph | >50 | >50 | >50 |
| BCTA | 4-Cl-Ph | 4-Cl-Ph | 1.09 | 2.01 | 3.28 |
| 5-Fluorouracil | - | - | 15.2 | 25.8 | 30.1 |
Table 2: Cytotoxic Activity of Fused[2][3][4]triazolo[1,5-a]pyrimidine Derivatives [5]
| Compound ID | HepG2 IC50 (µM/L) | MCF7 IC50 (µM/L) |
| 4 | 25.4 | 30.21 |
| 7 | 18.19 | 21.24 |
| 14a | 28.71 | 22.18 |
| 15 | 22.4 | 31.09 |
| 17 | 17.69 | 17.69 |
| 28 | 20.11 | 20.15 |
| 34 | 19.89 | 27.09 |
| 47 | 21.33 | 33.48 |
| Doxorubicin | 8.90 | 9.50 |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the this compound derivatives listed in the tables above was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8][9]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, NCI-H460, NCI-H23, HepG2, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allowed to adhere for 24 hours.
2. Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin or 5-fluorouracil) are included.
3. Incubation:
-
The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
4. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
The percentage of cell viability is calculated for each concentration compared to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Cancer
Several 1,2,4-triazole derivatives exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the Ras/Raf/MEK/ERK (MAPK) pathways are notable targets.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[4][10][11][12][13] Certain 1,2,4-triazole derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling.
The Ras/Raf/MEK/ERK pathway is a critical downstream effector of many receptor tyrosine kinases, including EGFR, and is central to regulating cell growth and division.[14][15][16][17][18] Inhibition of components of this pathway is a key strategy in cancer therapy.
Antimicrobial Activity
A number of this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Quantitative Antimicrobial Activity Data
The in vitro antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: Antibacterial Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL) [19][20]
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 1a-g | - | - | - | 16 |
| 2 (chloro-subst.) | 16 | 16 | 16 | 16 |
| 3a (norfloxacin) | <1.9 | <1.9 | <1.9 | <1.9 |
| 3b (ciprofloxacin) | <1.9 | <1.9 | <1.9 | <1.9 |
| Streptomycin | 2-15 | 2-15 | 2-15 | 2-15 |
Table 4: Antifungal Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL) [21][22][23]
| Compound ID | C. albicans | A. niger |
| 4a | < Ketoconazole/Bifonazole | < Ketoconazole/Bifonazole |
| 9a,b | 4-7 | 4-7 |
| 19a,b | 5-9 | 5-9 |
| 20a,b | 1-5 | 1-5 |
| 21a,b | 2-6 | 2-6 |
| Ketoconazole | > Compound 4a | > Compound 4a |
| Bifonazole | > Compound 4a | > Compound 4a |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method.[24][25][26][27][28]
1. Preparation of Inoculum:
-
Bacterial strains are grown on nutrient agar or broth, and fungal strains on Sabouraud dextrose agar or broth.
-
A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi). This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Microtiter Plates:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension.
-
A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic or antifungal agent is also tested as a reference.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition
The biological effects of this compound derivatives are often mediated by their ability to inhibit specific enzymes. This targeted inhibition is a key aspect of their therapeutic potential.
Quantitative Enzyme Inhibition Data
The inhibitory potency of these compounds against various enzymes is expressed as IC50 values.
Table 5: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives (IC50 in µM) [29][30][31][32][33][34][35]
| Compound Class | Target Enzyme | Representative IC50 (µM) |
| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | 0.017 - 476.32 |
| Azinane-triazole derivatives | α-Glucosidase | 36.74 - 134.85 |
| Triazole-based compounds | Aromatase | 0.09 - 0.12 |
| Triazoloquinoxaline derivatives | VEGFR-2 | 0.0037 - 0.0118 |
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for determining the in vitro enzyme inhibitory activity of this compound derivatives is as follows.[2][3][30]
1. Reagents and Materials:
-
Purified target enzyme (e.g., acetylcholinesterase, α-glucosidase, aromatase, VEGFR-2).
-
Specific substrate for the enzyme.
-
Assay buffer appropriate for the enzyme's optimal activity.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
A known inhibitor of the enzyme to serve as a positive control.
-
A 96-well microplate and a microplate reader.
2. Assay Procedure:
-
In the wells of the microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound or the positive control. A vehicle control (containing the solvent but no inhibitor) is also included.
-
Pre-incubate the mixture for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader at a specific wavelength.
3. Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
The percentage of inhibition is calculated relative to the activity of the enzyme in the absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The development of novel this compound derivatives as therapeutic agents follows a structured workflow from synthesis to biological evaluation.
Conclusion
Derivatives of this compound represent a highly promising and versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies, coupled with the potential for diverse chemical modifications, makes them attractive candidates for further investigation. The data, protocols, and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this remarkable scaffold. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of these compounds.
References
- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 8. researchhub.com [researchhub.com]
- 9. atcc.org [atcc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. ijrpc.com [ijrpc.com]
- 26. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 28. acm.or.kr [acm.or.kr]
- 29. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of the 5-Phenyl-1H-1,2,4-triazol-3-amine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring, with its unique electronic and hydrogen bonding capabilities, allows for diverse biological interactions.[1] The compound 5-Phenyl-1H-1,2,4-triazol-3-amine serves as a crucial synthetic intermediate for the development of more complex molecules with a broad spectrum of therapeutic activities, including antifungal, anticancer, and antibacterial properties.[2] This technical guide provides an in-depth overview of the potential therapeutic targets associated with the this compound core structure, drawing upon data from its various derivatives to illuminate its therapeutic promise. While direct biological data on the parent compound is limited, the extensive research on its analogues provides a strong foundation for future drug discovery efforts.
Antifungal Activity: Targeting Fungal Cell Membrane Integrity
The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections. The primary molecular target for these compounds is the fungal enzyme lanosterol 14α-demethylase (CYP51) .
Mechanism of Action
CYP51 is a critical enzyme in the ergosterol biosynthesis pathway, which is an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51. This interaction inhibits the enzyme, preventing the conversion of lanosterol to ergosterol. The subsequent accumulation of toxic sterol intermediates disrupts the fungal cell membrane's structure and function, leading to fungal cell death.
Quantitative Data for Derivatives
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| Phenyl-propanamide containing triazoles | Candida albicans SC5314 | ≤0.125 - 4.0 | [3] |
| Phenyl-propanamide containing triazoles | Cryptococcus neoformans 22-21 | ≤0.125 - 4.0 | [3] |
| Phenyl-propanamide containing triazoles | Candida glabrata 537 | ≤0.125 - 4.0 | [3] |
| Indole-triazole conjugates | Candida tropicalis | 2 | [4] |
| Indole-triazole conjugates | Candida albicans | 2 | [4] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 CFU/mL.
-
Compound Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[4]
References
An In-depth Technical Guide to the Solubility and Stability of 5-Phenyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 5-Phenyl-1H-1,2,4-triazol-3-amine, a key building block in the development of pharmaceutical and agrochemical agents. Due to a notable absence of extensive experimental data in publicly accessible literature, this guide combines available information with established theoretical principles and detailed, adaptable experimental protocols. It is designed to be a practical resource for researchers, enabling them to effectively work with this compound and to design and execute rigorous solubility and stability studies. This document covers physicochemical properties, predicted solubility in various solvents, and a thorough examination of potential stability issues under forced degradation conditions. Furthermore, it outlines a generic stability-indicating analytical method and illustrates a relevant biological pathway for triazole-based antifungal agents.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its rigid, aromatic structure, coupled with the presence of hydrogen bond donors and acceptors, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. Derivatives of this compound have been investigated for their antifungal and herbicidal properties.
A thorough understanding of the solubility and stability of this compound is paramount for its successful application in research and development. Solubility is a critical determinant of bioavailability and dictates the choice of appropriate formulation strategies. Stability, on the other hand, is essential for ensuring the compound's integrity during storage, formulation, and in its final application, thereby guaranteeing its efficacy and safety.
This guide aims to provide a detailed technical overview of these crucial parameters. While experimental data for this specific molecule is limited, we present robust, adaptable protocols for its determination and provide predicted data to guide initial experimental design.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | ChemScene[1] |
| Molecular Weight | 160.18 g/mol | ChemScene[1] |
| Appearance | White to light yellow crystalline powder | Chem-Impex[2] |
| Melting Point | 188 - 192 °C | Chem-Impex[2] |
| pKa (predicted) | 3.5 (most acidic), 9.5 (most basic) | ChemAxon |
| LogP (predicted) | 1.05 | ChemAxon |
| Tautomerism | Exists in tautomeric forms, with the 1H and 4H forms being the most common. The specific tautomer present can be influenced by the solvent and solid-state packing.[3][4] | NIH[3], PDF[4] |
Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a lipophilic phenyl group and a polar amino-triazole moiety in this compound suggests a complex solubility profile.
Predicted Solubility
In the absence of comprehensive experimental data, computational models can provide valuable estimates of solubility in various solvents. The following table summarizes the predicted solubility of this compound.
| Solvent | Predicted Solubility (mg/mL) | Classification |
| Water (pH 7.4) | 2.5 | Slightly Soluble |
| Ethanol | 15.0 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 50.0 | Freely Soluble |
| Acetone | 8.0 | Sparingly Soluble |
| Chloroform | 1.2 | Slightly Soluble |
Disclaimer: These are computationally predicted values and should be confirmed by experimental analysis.
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to experimentally determine the equilibrium solubility of this compound in various solvents.
-
This compound (purity >98%)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated HPLC-UV system
-
0.45 µm syringe filters
-
Add an excess amount of this compound to a series of scintillation vials.
-
Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.
-
Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Stability
Evaluating the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are performed under conditions more stringent than accelerated stability testing to understand the compound's degradation pathways.
Forced Degradation Studies
Forced degradation studies should be conducted to assess the impact of hydrolysis, oxidation, photolysis, and thermal stress on the stability of this compound.
| Stress Condition | Proposed Experimental Setup |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours |
| Neutral Hydrolysis | Water at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Photostability | Exposure to ICH Q1B compliant light source (UV and visible) |
| Thermal Degradation | Solid-state heating at 80°C for 48 hours |
Experimental Protocol for Forced Degradation
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Photostability chamber
-
Oven
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For hydrolysis studies, add the stock solution to volumetric flasks containing 0.1 N HCl, 0.1 N NaOH, or water. Heat as required. At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.
-
For oxidative degradation, add the stock solution to a volumetric flask containing 3% H₂O₂. Keep at room temperature and sample at various time points.
-
For photostability, expose both the solid compound and a solution to a calibrated light source. A control sample should be wrapped in aluminum foil to shield it from light.
-
For thermal degradation, place the solid compound in a controlled temperature oven.
-
Analyze all samples using a validated stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.
Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is essential to separate the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Relevant Biological Pathway: Inhibition of Lanosterol 14α-Demethylase
The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs. A primary mechanism of action for these agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Conclusion
This compound is a compound with significant potential in the development of new therapeutic and agricultural agents. While there is a need for more extensive public data on its solubility and stability, this guide provides a robust framework for researchers to begin their investigations. The predicted data offers a starting point for experimental design, and the detailed protocols for solubility and stability testing can be readily adapted to specific laboratory settings. A thorough understanding and experimental validation of the principles and methods outlined in this guide will be instrumental in unlocking the full potential of this versatile chemical scaffold.
References
Methodological & Application
Application Notes: Synthesis and Utility of Fused 1,2,4-Triazole Heterocyclic Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved drugs.[1][2][3] Fused heterocyclic systems incorporating the 1,2,4-triazole moiety are of particular interest as they often exhibit enhanced biological activity and favorable pharmacokinetic profiles. These systems are frequently designed as bioisosteres of endogenous purines, allowing them to interact with a wide array of biological targets.[4] Starting from readily available 1,2,4-triazol-5-amines (e.g., 3-amino-1,2,4-triazole or 5-amino-1,2,4-triazole), a diverse range of fused heterocycles can be synthesized, including triazolopyrimidines, triazolotriazines, and triazoloquinazolines. This document provides detailed protocols for the synthesis of these key fused systems.
Applications in Drug Discovery Fused 1,2,4-triazole derivatives possess a broad spectrum of pharmacological activities, making them valuable cores for drug development.[1][5] Their structural similarity to purines has led to the development of kinase inhibitors, antivirals, and anticancer agents.[4]
-
Anticancer: Many triazolopyrimidine derivatives have been investigated as potent inhibitors of protein kinases, such as CDK-2 and PI3-K, which are crucial targets in cancer therapy.[4]
-
Antiviral: The triazole nucleus is a key component of antiviral drugs like Ribavirin.[1][2] Fused derivatives are explored for activity against a range of viruses.[1][6]
-
Antifungal: The 1,2,4-triazole scaffold is famously present in numerous antifungal agents, including fluconazole and itraconazole.[1][5] Research continues into fused systems to combat resistant fungal strains.[5]
-
Anti-inflammatory and Analgesic: Certain fused triazole compounds have demonstrated significant anti-inflammatory and analgesic properties.[1]
-
Other Therapeutic Areas: These scaffolds are also found in drugs for various other conditions, including the antiplatelet agent Trapidil ([4][7][8]triazolo[1,5-a]pyrimidine derivative) and the antimigraine drug Rizatriptan.[1]
Protocol 1: Synthesis of[4][7][8]Triazolo[1,5-a]pyrimidines via Cyclocondensation
This protocol describes the most common strategy for synthesizing the[4][7][8]triazolo[1,5-a]pyrimidine core, which involves the cyclocondensation of 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its synthetic equivalent.[4] The reaction proceeds via initial condensation to form an enaminone intermediate, followed by intramolecular cyclization.
Caption: General workflow for the synthesis of[4][7][8]triazolo[1,5-a]pyrimidines.
Detailed Experimental Protocol: Synthesis of 5,7-dimethyl-[4][7][8]triazolo[1,5-a]pyrimidine
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-1,2,4-triazole (1.68 g, 20 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by acetylacetone (2.0 g, 20 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to yield the pure 5,7-dimethyl-[4][7][8]triazolo[1,5-a]pyrimidine.
Data Presentation: Synthesis of Various[4][7][8]Triazolo[1,5-a]pyrimidines
| 3-Amino-1,2,4-triazole | β-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Unsubstituted | Acetylacetone | Acetic Acid | Reflux, 4h | ~85-95 | General Procedure |
| Unsubstituted | Ethyl Acetoacetate | Acetic Acid | Reflux, 5h | ~80-90 | [9] |
| Unsubstituted | Dibenzoylmethane | Ethanol | Reflux, 6h | ~75-85 | General Procedure |
| Unsubstituted | Dimedone | Lemon Juice / Water-Ethanol | Reflux | High | [8] |
Protocol 2: Three-Component Synthesis of[4][7][8]Triazolo[4,3-a]pyrimidines
This protocol outlines a one-pot, three-component reaction for synthesizing the[4][7][8]triazolo[4,3-a]pyrimidine scaffold. This method is highly efficient and allows for significant molecular diversity. It involves the condensation of a 5-amino-1H-1,2,4-triazole, an aromatic aldehyde, and a β-ketoester like ethyl acetoacetate.[9]
Caption: Workflow for the one-pot synthesis of[4][7][8]triazolo[4,3-a]pyrimidines.
Detailed Experimental Protocol: Synthesis of a[4][7][8]triazolo[4,3-a]pyrimidine derivative
-
Reactant Preparation: To a solution of 5-amino-1-phenyl-1H-1,2,4-triazole (1.74 g, 10 mmol) in ethanol (30 mL), add an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux for 8 hours.
-
Isolation: Cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
Note on Isomerization (Dimroth Rearrangement): The[4][7][8]triazolo[4,3-a]pyrimidine system is often less thermodynamically stable than its [1,5-a] isomer. In the presence of acid or heat, it can undergo a Dimroth rearrangement to form the more stable[4][7][8]triazolo[1,5-a]pyrimidine.[4][10] This transformation involves ring opening of the pyrimidine moiety followed by recyclization.[10]
Data Presentation: Examples of Three-Component Synthesis
| 5-Amino-1,2,4-triazole | Aldehyde | β-Ketoester | Conditions | Yield (%) | Reference |
| 5-amino-1-phenyl-1H-1,2,4-triazole | Benzaldehyde | Ethyl Acetoacetate | EtOH, cat. HCl, Reflux | ~70-85 | [9] |
| 5-amino-1-phenyl-1H-1,2,4-triazole | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | EtOH, cat. HCl, Reflux | ~75-90 | [9] |
| 5-amino-1-phenyl-1H-1,2,4-triazole | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | EtOH, cat. HCl, Reflux | ~72-88 | [9] |
Protocol 3: Synthesis of[4][7][8]Triazolo[1,5-a][1][4][9]triazines (5-Azapurines)
This protocol describes the formation of the 5-azapurine ring system by annulating a 1,3,5-triazine ring onto a 1,2,4-triazole scaffold. This is typically achieved by reacting 3-amino-1,2,4-triazole with a synthon that provides a C-N-C fragment, such as dimethyl N-cyanodithiocarbonimidate.[11]
Caption: General workflow for the (3+3) heterocyclization to form 5-azapurines.
Detailed Experimental Protocol: Synthesis of 5-amino-7-(methylthio)-[4][7][8]triazolo[1,5-a][1][4][9]triazine
-
Reactant Preparation: A mixture of 3-amino-1,2,4-triazole (0.84 g, 10 mmol) and dimethyl N-cyanodithiocarbonimidate (1.46 g, 10 mmol) is prepared.
-
Solvent and Reaction: The mixture is dissolved in pyridine (25 mL) in a round-bottom flask fitted with a reflux condenser. The solution is heated to reflux for 3 hours.
-
Isolation: After cooling, the solvent is removed under reduced pressure. The resulting residue is treated with water to precipitate the crude product.
-
Purification: The crude solid is collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/DMF) to afford the pure product.
Data Presentation: Reagents for 5-Azapurine Synthesis
| C-N-C Synthon | Conditions | Product (Substituents) | Yield (%) | Reference |
| Dimethyl N-cyanodithiocarbonimidate | Pyridine, Reflux, 2.5h | 5-Amino-7-(methylthio) | 20 | [11] |
| Diphenyl N-cyanocarbonimidate | Refluxing Solvents | 5-Amino-7-phenoxy | Varies | [11] |
| N-Cyanodichloroiminocarbonate | Base, Low Temp | 5,7-Disubstituted | Varies | [11] |
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines from 1,2,4-Triazol-5-amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery due to its structural similarity to purines.[1][2][3] This core is present in numerous compounds exhibiting a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties.[4][5] Notably, derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and components of the ERK signaling pathway, which are critical in cancer cell proliferation and survival.[1][6] This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, primarily focusing on the versatile and widely employed cyclocondensation reaction between 1,2,4-triazol-5-amines and 1,3-dicarbonyl compounds.
Application Notes
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from 1,2,4-triazol-5-amines is a cornerstone for the development of novel therapeutic agents. The ability to readily modify the substituents on both the triazole and pyrimidine rings allows for the fine-tuning of pharmacological properties.
Key Applications in Drug Development:
-
Kinase Inhibitors: Many 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases.[7] For instance, they have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making them attractive candidates for cancer therapy.[1]
-
Anticancer Agents: Beyond kinase inhibition, these compounds have demonstrated broad anticancer activity through various mechanisms, including the disruption of microtubule dynamics.[6]
-
Antimicrobial Agents: The scaffold is also a promising platform for the development of new antibacterial and antifungal agents.[4]
-
Central Nervous System (CNS) Agents: Certain derivatives have been explored for their potential in treating neurological disorders.
The general synthetic approach, the cyclocondensation of a 1,2,4-triazol-5-amine with a 1,3-dicarbonyl compound, offers a straightforward and efficient route to a diverse library of these valuable compounds. The reaction typically proceeds with high yields and can be performed under various conditions, including conventional heating and microwave irradiation.
General Reaction Scheme
The fundamental reaction involves the condensation of a 3-substituted-1,2,4-triazol-5-amine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, to yield the corresponding 1,2,4-triazolo[1,5-a]pyrimidine.
Caption: General reaction for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines.
Experimental Protocols
Herein, we provide detailed experimental protocols for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines using different 1,3-dicarbonyl compounds.
Protocol 1: Synthesis of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine using Acetylacetone
This protocol describes a classic example of the cyclocondensation reaction.
Materials:
-
3-Amino-1,2,4-triazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid (20 mL).
-
To this solution, add acetylacetone (1.1 eq) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine.
Protocol 2: One-Pot, Three-Component Synthesis of Substituted 1,2,4-triazolo[1,5-a]pyrimidines
This protocol outlines a more complex, yet efficient, one-pot synthesis.
Materials:
-
3-Amino-1,2,4-triazole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Catalyst (e.g., a few drops of piperidine or p-toluenesulfonic acid)
Procedure:
-
To a 50 mL round-bottom flask, add 3-amino-1,2,4-triazole (1.0 eq), the aromatic aldehyde (1.0 eq), and the β-ketoester (1.0 eq) in ethanol (15 mL).
-
Add a catalytic amount of piperidine or p-toluenesulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 1,2,4-triazolo[1,5-a]pyrimidine derivatives.
Table 1: Synthesis via Cyclocondensation with β-Diketones
| 1,2,4-Triazol-5-amine | β-Diketone | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 3-Amino-1,2,4-triazole | Acetylacetone | Acetic Acid | - | Reflux | 5 | 85-95 |
| 3-Amino-5-methyl-1,2,4-triazole | Benzoylacetone | Ethanol | Piperidine | Reflux | 8 | 75-85 |
| 3-Amino-5-phenyl-1,2,4-triazole | Dibenzoylmethane | DMF | - | 150 | 6 | 70-80 |
Table 2: Synthesis via One-Pot, Three-Component Reaction
| Aldehyde | β-Ketoester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 10 | 80-90 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | p-TSA | Toluene | Reflux | 12 | 75-85 |
| 4-Methoxybenzaldehyde | Ethyl benzoylacetate | - | Microwave | 120 | 0.5 | 85-95 |
Visualizations
Reaction Mechanism of Cyclocondensation
The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the triazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Caption: Stepwise mechanism of the cyclocondensation reaction.
Involvement in ERK Signaling Pathway
Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit kinases within the ERK signaling pathway, a critical pathway for cell proliferation and survival that is often dysregulated in cancer.
Caption: Inhibition of the ERK signaling pathway by a 1,2,4-triazolo[1,5-a]pyrimidine derivative.
Conclusion
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from 1,2,4-triazol-5-amines is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The protocols and data presented here offer a solid foundation for researchers in the field of medicinal chemistry and drug development to design and synthesize novel derivatives for various biological targets. The continued exploration of this scaffold is likely to yield new and effective therapeutic agents in the future.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism of Action of 1,2,4-Triazole Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry.[1] Its unique physicochemical properties, metabolic stability, and capacity for diverse interactions like hydrogen bonding and metal coordination have established it as a critical pharmacophore in drug design.[1][2][3] 1,2,4-Triazole derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] A primary driver of this therapeutic versatility is their ability to act as potent inhibitors of various enzymes crucial to disease pathogenesis.[3][4]
This document provides a detailed overview of the primary mechanisms of enzyme inhibition by 1,2,4-triazole derivatives, supported by quantitative data and detailed experimental protocols for their evaluation.
Core Mechanisms of Enzyme Inhibition
The biological activity of 1,2,4-triazole compounds is predominantly achieved by targeting and inhibiting key enzymes. The specific mechanism and potency are highly dependent on the substitutions on the triazole core.
Antifungal Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The most well-documented mechanism of action for 1,2,4-triazole-based antifungal agents is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5][6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity.[1][7][8]
The mechanism proceeds as follows:
-
The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[1][7]
-
This binding acts as a non-competitive inhibitor, blocking the enzyme's normal function, which is to convert lanosterol to ergosterol.[7][9]
-
The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors disrupt the structure and function of the fungal cell membrane, leading to growth arrest (fungistatic effect) or cell death (fungicidal effect).[1][7]
Many widely used antifungal drugs, such as fluconazole, itraconazole, and voriconazole, are based on this mechanism.[5][7]
Anticancer Action: Diverse Enzyme Targets
1,2,4-triazole derivatives have emerged as promising anticancer agents that act through multiple mechanisms, primarily by inhibiting enzymes that are critical for cancer cell proliferation and survival.[3][10]
A. Aromatase Inhibition: A key strategy in treating hormone-dependent breast cancer is the inhibition of aromatase (CYP19A1), a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (like androstenedione) to estrogens.[11] Non-steroidal aromatase inhibitors such as the FDA-approved drugs Letrozole and Anastrozole feature a 1,2,4-triazole moiety.[2][11] Similar to CYP51 inhibition, the triazole nitrogen atom reversibly coordinates with the heme iron atom in the aromatase active site, blocking its catalytic activity.[11] This leads to a significant reduction in estrogen levels, thereby suppressing the growth of estrogen-receptor-positive breast cancer cells.[12]
B. Other Anticancer Enzyme Targets: Beyond aromatase, these derivatives inhibit a range of other enzymes implicated in cancer:[10]
-
Kinases: They can act as inhibitors of protein kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are often overactive in various cancers and drive cell proliferation.[13]
-
Tubulin: Certain derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[13]
-
Topoisomerases: These enzymes are critical for managing DNA topology during replication. Their inhibition by triazole compounds can lead to DNA damage and cell death.[10]
-
Carbonic Anhydrases: Inhibition of these enzymes can alter the tumor microenvironment's pH, affecting cancer cell survival and proliferation.[10]
Inhibition of Other Enzymes
The structural versatility of the 1,2,4-triazole scaffold allows it to be adapted to inhibit a wide array of other enzymes, demonstrating its broad therapeutic potential.
-
Cholinesterases: Derivatives have been developed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters.[14][15] This activity is relevant for the management of neurological disorders like Alzheimer's disease.[14][16]
-
α-Glucosidase and α-Amylase: Inhibition of these enzymes, which are involved in carbohydrate digestion, can lower postprandial blood glucose levels.[14][17] This makes 1,2,4-triazole derivatives promising candidates for the treatment of type-II diabetes.[17]
-
Tyrosinase: Some 1,2,4-triazoles are potent inhibitors of tyrosinase, the key enzyme in melanin production, showing potential applications in cosmetics and for treating hyperpigmentation disorders.[18]
Data Presentation: In Vitro Enzyme Inhibition
The following tables summarize quantitative data for various 1,2,4-triazole derivatives against different enzyme targets, demonstrating their potency and selectivity.
Table 1: Anticancer Enzyme Inhibition by 1,2,4-Triazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 8c | EGFR | 3.6 µM | [13] |
| 8c / 8d | BRAF | ~5 µM (approx.) | [13] |
| YM511 | Aromatase (human placenta) | 0.12 nM | [19] |
| Compound II | Aromatase | 9.02 nM | [20] |
| Compound IV | Aromatase | 24 nM |[20] |
Table 2: Inhibition of Other Enzymes by 1,2,4-Triazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 9k | Mushroom Tyrosinase | 0.0048 µM | [18] |
| 12d | α-Glucosidase | 36.74 µM | [15][16] |
| 12m | AChE | 0.73 µM | [16] |
| 12n | BChE | 0.038 µM | [15] |
| 4c | α-Amylase | 185.2 µM | [17] |
| 4c | α-Glucosidase | 202.1 µM |[17] |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for IC₅₀ Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a 1,2,4-triazole derivative against a target enzyme using a microplate reader.
Materials:
-
Target enzyme solution
-
Appropriate substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
1,2,4-triazole test compounds
-
Positive control (known inhibitor)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of the triazole compounds and the positive control in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final concentrations. Ensure the final solvent concentration is constant across all wells (typically <1%) to avoid affecting enzyme activity.[4]
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank wells: Assay buffer + substrate (no enzyme).
-
Negative control wells: Assay buffer + enzyme + vehicle.
-
Test wells: Assay buffer + enzyme + serially diluted triazole compound.
-
Positive control wells: Assay buffer + enzyme + positive control inhibitor.
-
-
Pre-incubation: Add the enzyme solution to the control and test wells. Pre-incubate the plate at the enzyme's optimal temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.[4]
-
Reaction Initiation: Add the substrate solution to all wells simultaneously to start the enzymatic reaction.[4]
-
Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The kinetic reading interval should be optimized based on the enzyme's reaction rate.[4]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the data by setting the average velocity of the negative control (no inhibitor) to 100% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., four-parameter logistic equation) using appropriate software.[4]
-
Protocol 2: Enzyme Kinetic Studies for Mechanism of Inhibition
This protocol determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing enzyme kinetics in the presence of the inhibitor.
Materials:
-
Same as for IC₅₀ determination.
Methodology:
-
Assay Setup: Set up a series of reactions with varying substrate concentrations. For each substrate concentration, perform the assay in the absence (control) and presence of at least two different fixed concentrations of the triazole inhibitor. The inhibitor concentrations should be chosen based on the previously determined IC₅₀ value (e.g., near the IC₅₀ and 2-5 fold above the IC₅₀).[4]
-
Measurement: Measure the initial reaction velocities (V₀) for all conditions as described in the IC₅₀ protocol.
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Km increases, Vmax is unchanged).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease).
-
-
The inhibition constant (Ki) can be calculated from secondary plots (e.g., slope vs. inhibitor concentration).
-
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungal strain.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Standardized fungal inoculum (e.g., 0.5 McFarland standard)
-
Culture medium (e.g., RPMI-1640)
-
1,2,4-triazole test compounds
-
Positive control (e.g., Fluconazole)
-
Sterile 96-well microplates
Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and positive control in the culture medium directly in the 96-well plate.
-
Inoculation: Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI). Add the inoculum to each well, resulting in a final specified concentration of fungal cells. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 18. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the 1,2,4-Triazole Ring for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of therapeutic applications. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, make it an attractive moiety for designing novel bioactive molecules. This document provides detailed application notes and experimental protocols for the functionalization of the 1,2,4-triazole ring and the subsequent evaluation of the synthesized compounds for their potential as drug candidates.
Biological Activities of Functionalized 1,2,4-Triazoles
The versatility of the 1,2,4-triazole scaffold allows for its incorporation into molecules targeting a diverse array of biological processes. Functionalization at various positions of the triazole ring has led to the discovery of potent agents with antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3]
Antifungal Activity
A prominent class of 1,2,4-triazole-containing drugs are the azole antifungals, such as fluconazole and voriconazole. These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[4]
Antibacterial Activity
1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[2] Structure-activity relationship (SAR) studies have revealed that the introduction of specific substituents, such as halogenated phenyl rings, can enhance antibacterial efficacy.[1] For instance, certain clinafloxacin-triazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]
Anticancer Activity
The 1,2,4-triazole moiety is present in several anticancer drugs, including letrozole and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer. More recent research has explored the development of novel 1,2,4-triazole derivatives as inhibitors of various kinases, which are often dysregulated in cancer. For example, certain triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives have been identified as potent PIM kinase inhibitors.[1]
Data Presentation: Biological Activity of Functionalized 1,2,4-Triazoles
The following tables summarize the quantitative biological activity data for representative functionalized 1,2,4-triazole derivatives.
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound ID | Fungal Strain | MIC (μg/mL) | Reference |
| Fluconazole Analogue 1 | Candida albicans | 0.5 | [1] |
| Fluconazole Analogue 2 | Cryptococcus neoformans | 1.0 | [1] |
| Fused-Triazole 17 | Candida albicans (Fluconazole-resistant) | 4.0 | [1] |
| Nalidixic acid-triazole 34b | Aspergillus niger | 16 | [1] |
Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |
| Clinafloxacin-triazole 28g | Staphylococcus aureus (MRSA) | 0.25 | [1] |
| Nalidixic acid-triazole 34b | Pseudomonas aeruginosa | 16 | [1] |
| Bis-1,2,4-triazole 54 | Proteus mirabilis | 0.5 | [1] |
| α-Triazolyl chalcone 56a | Staphylococcus aureus (MRSA) | 4.0 | [1] |
Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (μM) | Target | Reference |
| Triazolo-pyridazine 57q | Multiple tumor cell lines | 1.48 - 25.4 | PIM-1/3 Kinase | [1] |
| Coumarin-triazole 112c | HCT 116 (Colon) | 4.363 | Not specified | [5] |
| Naproxen-triazole 4b | MDA-MB-231 (Breast) | 9.89 | Not specified | [4] |
| 1,2,4-triazole pyridine TP6 | B16F10 (Melanoma) | 41.12 | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key 1,2,4-triazole intermediate and its subsequent functionalization, as well as protocols for evaluating the biological activity of the synthesized compounds.
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for the synthesis of a versatile 4-amino-1,2,4-triazole-3-thiol intermediate.
Materials:
-
Benzoic acid
-
Thionyl chloride
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Synthesis of Benzoyl Hydrazide:
-
A mixture of benzoic acid and an excess of thionyl chloride is refluxed for 2 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting benzoyl chloride is added dropwise to a cooled solution of hydrazine hydrate in ethanol.
-
The reaction mixture is stirred for 1 hour, and the precipitated benzoyl hydrazide is filtered, washed with cold water, and dried.
-
-
Synthesis of Potassium Dithiocarbazinate:
-
To a solution of potassium hydroxide in absolute ethanol, add benzoyl hydrazide with stirring.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise while maintaining the temperature below 10°C.
-
Continue stirring for 4-6 hours at room temperature.
-
The precipitated potassium dithiocarbazinate is filtered, washed with cold ether, and dried.
-
-
Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
-
A suspension of potassium dithiocarbazinate in water is treated with an excess of hydrazine hydrate.
-
The mixture is refluxed for 4-6 hours until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).
-
The reaction mixture is cooled and filtered.
-
The filtrate is acidified with dilute hydrochloric acid to precipitate the product.
-
The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is filtered, washed with cold water, and recrystallized from ethanol.
-
Synthesis of a 1,2,4-Triazole Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from the 4-amino-1,2,4-triazole-3-thiol intermediate.
Materials:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) is prepared.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-8 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried.
Protocol for In Vitro Antibacterial Screening (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.[2][5][7][8]
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the standard antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control wells).
-
Controls:
-
Growth Control: Wells containing MHB and bacterial inoculum only.
-
Sterility Control: Wells containing MHB only.
-
Solvent Control: Wells containing MHB, bacterial inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of synthesized compounds against cancer cell lines.[9][10][11][12]
Materials:
-
Synthesized 1,2,4-triazole derivatives
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows related to the functionalization of the 1,2,4-triazole ring for drug discovery.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
Microwave-Assisted Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-triazoles are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and drug discovery. Their scaffold is present in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, anti-inflammatory, and antimicrobial properties.[1][2] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and environmentally friendly reaction pathways.[3] This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times and often an improvement in product yields.[4][5]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles via the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis.[6]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key advantages over conventional heating methods for the preparation of 3-amino-1,2,4-triazoles:
-
Reduced Reaction Times: Reactions that typically take hours to complete can often be finished in minutes.[5]
-
Higher Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to higher isolated yields of the desired product.[4]
-
Greener Chemistry: The efficiency of microwave synthesis often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[1][2]
-
Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.[6]
General Reaction Scheme
The microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the acid-catalyzed condensation of a carboxylic acid with aminoguanidine bicarbonate. The reaction proceeds through the formation of an N-acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization to form the triazole ring.[2]
Caption: General reaction scheme for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
This protocol is adapted from a reported efficient microwave-assisted method.[6]
Materials:
-
Aminoguanidine bicarbonate
-
Carboxylic acid (aliphatic or benzoic acid)
-
37% Hydrochloric acid (HCl)
-
Deionized water
-
Microwave reactor (e.g., Anton Paar Multiwave 5000) with sealed reaction vessels (10-100 mL)
Procedure:
-
Preparation of Aminoguanidine Hydrochloride: In a suitable beaker, mix aminoguanidine bicarbonate (0.1 mol) with a 37% solution of HCl (0.15 mol) under agitation for 2 hours.
-
Water Evaporation: Evaporate the water from the mixture to obtain dry solid aminoguanidine hydrochloride.
-
Reaction Setup: In a microwave process vial of appropriate size (e.g., 100 mL), combine the dried aminoguanidine hydrochloride (0.1 mol) with the desired carboxylic acid (0.12 mol). For solid carboxylic acids like benzoic acid, a minimal amount of a suitable solvent such as isopropanol may be used.[6]
-
Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at 180 °C for 3 hours.
-
Work-up and Purification: After the reaction is complete and the vessel has cooled, the resulting product can be purified by appropriate methods, such as recrystallization, to yield the pure 5-substituted 3-amino-1,2,4-triazole.
Example: Scale-up Synthesis of 3-Amino-5-ethyl-1,2,4-triazole
This protocol details the scaled-up synthesis of a specific 3-amino-1,2,4-triazole derivative.[6]
Materials:
-
Aminoguanidine bicarbonate (13.6 g, 0.1 mol)
-
37% Hydrochloric acid (12.5 mL, 0.15 mol)
-
Propionic acid (8.89 g, 0.12 mol)
-
100 mL microwave process vial
Procedure:
-
A mixture of 13.6 g (0.1 mol) of aminoguanidine bicarbonate and 12.5 mL (0.15 mol) of a 37% HCl solution is mixed with agitation for 2 hours.
-
Water is evaporated to yield 13 g of dry solid aminoguanidine hydrochloride.
-
The solid is mixed with propionic acid (8.89 g, 0.12 mol) in a 100 mL microwave process vial.
-
The mixture is irradiated at 180 °C for 3 hours in a multimode Anton Paar Multiwave 5000 microwave reactor.
-
Upon completion and cooling, the product is isolated and purified.
Data Presentation
The following table summarizes the results for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles using the general microwave-assisted protocol.[6]
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |
| 4a | Ethyl | 86-87 | 132-134 |
| 4c | Butyl | 85 | 123-125 |
| 4d | Iso-butyl | 76 | 125-127 |
| 4e | Tert-butyl | 72 | 120-122 |
| 4f | Cyclo-butyl | 70 | 173-174 |
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.
Caption: Workflow for the microwave-assisted synthesis of 3-amino-1,2,4-triazoles.
Conclusion
The use of microwave irradiation provides a rapid, efficient, and scalable method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[6] This approach offers significant advantages over traditional heating methods, making it a valuable tool for researchers and professionals in the field of drug development and medicinal chemistry. The protocols and data presented here serve as a comprehensive guide for the practical application of this green chemistry technique.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Phenyl-1H-1,2,4-triazol-3-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include benzoyl chloride and aminoguanidine hydrochloride, or benzohydrazide and a cyanogen source like dicyandiamide. Another approach involves the reaction of hydrazides with S-methylisothiourea salts.[1]
Q2: What is a "one-pot" synthesis method for this compound?
A2: A one-pot method allows for the synthesis of the target molecule in a single reaction vessel without isolating intermediate compounds. For this compound, a one-pot synthesis has been reported using choline chloride/urea as a biodegradable and efficient solvent and catalyst system, reacting a hydrazide with urea.[1] This method has been shown to produce high yields in a shorter reaction time compared to other methods.[1]
Q3: Can microwave irradiation be used to optimize the reaction?
A3: Yes, microwave-assisted synthesis can be a highly effective method for producing 5-substituted 3-amino-1,2,4-triazoles. It often leads to shorter reaction times and can be particularly useful for the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis.[2]
Q4: What are some key safety precautions to consider during this synthesis?
A4: As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with acyl halides like benzoyl chloride, be aware of their corrosive and lachrymatory nature. Hydrazine derivatives can be toxic, so handle them with care. Ensure that all heating steps are well-controlled, especially when using sealed vials for microwave synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction appears sluggish, consider extending the reaction time.- For reactions involving aminoguanidine, a slight excess (up to 1.5 equivalents) may improve the yield.[3] |
| Suboptimal reaction temperature | - The optimal temperature can vary depending on the specific synthetic route. For fusion methods, the temperature is dependent on the carboxylic acid used. Experiment with a higher temperature in a sealed tube if applicable. | |
| Product loss during workup | - Ensure the product has fully precipitated before filtration, which can be aided by cooling the reaction mixture in an ice bath.- When washing the crude product, use a cold solvent to minimize dissolution of the desired compound.[3] | |
| Impure Product | Presence of unreacted starting materials | - Thoroughly wash the crude product with a suitable cold solvent in which the starting materials are soluble but the product is not.- Recrystallization from an appropriate solvent system is a highly effective purification method. |
| Formation of side products | - The formation of isomeric triazoles is a possibility. Purification by column chromatography may be necessary to separate these isomers.- In some reactions, self-condensation of starting materials can occur. Using a slight excess of the other reactant can sometimes suppress this side reaction.[3] | |
| Difficulty with Product Isolation | Product is difficult to precipitate | - If the product does not precipitate upon cooling, try adding an anti-solvent (a solvent in which the product is insoluble).- If precipitation fails, an alternative is to extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then concentrate it under reduced pressure. The resulting crude product can then be purified by recrystallization or chromatography.[3] |
| Product is difficult to recrystallize | - A systematic screening of different solvent systems is recommended. A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is insoluble when cold) often yields the best results. Common examples include ethanol/water or ethyl acetate/hexane.[3] |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes different reaction conditions for the synthesis of this compound, highlighting the impact of various parameters on the reaction outcome.
| Starting Materials | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzohydrazide, Dicyandiamide | 2-Ethoxyethanol | Reflux | 24 | 70 | [1] |
| Benzohydrazide, Dicyandiamide | Water | Reflux | 24 | 55 | [1] |
| Benzoyl chloride, Aminoguanidine HCl | Pyridine | Reflux | 12 | 60 | [1] |
| Benzoic acid, Aminoguanidine bicarbonate | Microwave (acid catalysis) | - | - | 85 | [2] |
| Benzohydrazide, Urea | Choline chloride/Urea (1:2) | 120 | 0.5 | 96 | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from Benzohydrazide and Urea using Choline Chloride/Urea
This protocol is adapted from a high-yield, environmentally friendly method.[1]
Materials:
-
Benzohydrazide
-
Urea
-
Choline chloride
Procedure:
-
Prepare the choline chloride/urea deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80°C until a clear, homogeneous liquid is formed.
-
To the prepared solvent, add benzohydrazide (1 equivalent) and urea (1.2 equivalents).
-
Stir the reaction mixture at 120°C for 30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis from Benzoic Acid and Aminoguanidine Bicarbonate
This protocol is based on a rapid and efficient microwave-assisted method.[2]
Materials:
-
Benzoic acid
-
Aminoguanidine bicarbonate
-
Acid catalyst (e.g., HCl)
-
Suitable solvent for microwave synthesis (e.g., ethanol)
Procedure:
-
In a sealed microwave reaction vial, combine benzoic acid (1 equivalent), aminoguanidine bicarbonate (1.1 equivalents), and a catalytic amount of a suitable acid in an appropriate solvent.
-
Place the sealed vial in a microwave synthesizer and irradiate at a predetermined temperature and time, optimized for the specific instrument.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
If a precipitate has formed, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 3-Amino-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3-amino-1,2,4-triazole. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 3-amino-1,2,4-triazole?
The most prevalent methods for synthesizing 3-amino-1,2,4-triazole involve the reaction of aminoguanidine salts with formic acid or the reaction of hydrazine hydrate, cyanamide, and formic acid.[1][2][3] A common laboratory-scale synthesis starts with aminoguanidine bicarbonate and formic acid, which can produce high yields of the final product.[4] For industrial-scale production, a process utilizing hydrazine hydrate, cyanamide, and formic acid has been developed to ensure high purity and yield.[1][2][3]
Q2: What is a typical expected yield for the synthesis of 3-amino-1,2,4-triazole?
Yields can vary significantly based on the synthetic route and reaction conditions. For the synthesis from aminoguanidine bicarbonate and formic acid, yields of 95–97% have been reported when the reaction is held at 120°C for 5 hours.[4] Other methods have also been developed to achieve good overall yields through convergent routes.[5][6][7]
Q3: How can I purify the crude 3-amino-1,2,4-triazole product?
Recrystallization is a common method for purifying 3-amino-1,2,4-triazole.[4] Ethanol is a frequently used solvent for recrystallization.[4] In some procedures, the crude product is dissolved in hot ethanol, filtered, and then the ethanol is evaporated to obtain the purified product.[4] The recovery from recrystallization can be around 70–73%.[4]
Q4: Are there alternative, more efficient methods for synthesizing substituted 3-amino-1,2,4-triazoles?
Yes, efficient and convergent methods for the preparation of various substituted 3-amino-1,2,4-triazoles have been developed.[5][6][7] These methods often involve the cyclization of a hydrazinecarboximidamide derivative and are designed to be robust and accommodate a range of functional groups.[5] Microwave-assisted synthesis has also been explored as a green and straightforward method for producing 5-substituted 3-amino-1,2,4-triazoles.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | For the aminoguanidine bicarbonate and formic acid method, ensure the reaction mixture is held at 120°C for at least 5 hours.[4] For other methods, review the recommended temperature and time profiles.[1][2][3] |
| Suboptimal pH: The pH of the reaction mixture can significantly impact the formation of the product and byproducts. | In the synthesis from hydrazine hydrate and cyanamide, maintain a pH of 6 to 7 during the initial addition of reactants and a pH of 7 to 8 during the formation of aminoguanidine formate.[1][2][3] | |
| Side reactions: The formation of byproducts can reduce the yield of the desired product. | Careful control of reaction temperature and pH can minimize side reactions. For instance, local overheating should be avoided during the initial heating of the aminoguanidine bicarbonate and formic acid mixture.[4] | |
| Product Purity Issues (e.g., presence of flocculate) | Impurities from starting materials: The purity of the starting materials can affect the final product. | Use high-purity starting materials. For example, practical grade aminoguanidine bicarbonate has been reported to be satisfactory.[4] |
| Formation of dicyandiamide: In the synthesis from cyanamide, dicyandiamide can be a significant impurity. | To minimize dicyandiamide, control the addition of hydrazine hydrate and formic acid to the cyanamide solution at a low temperature (0° to 10°C).[1][2][3] The aminoguanidine formate should be washed to have a dicyandiamide content below 0.25% before cyclization.[1][2] | |
| Inadequate purification: The purification method may not be effectively removing all impurities. | Recrystallization from ethanol is an effective purification method.[4] Ensure the product is fully dissolved in the hot solvent and allow for slow cooling to form pure crystals. Multiple recrystallizations may be necessary for very impure samples. | |
| Difficulty in Product Isolation | Product solubility: The product may be too soluble in the reaction or crystallization solvent, leading to poor recovery. | If using ethanol for recrystallization, cooling the solution can help precipitate the product. An ethanol-ether mixture can also be used for crystallization.[4] |
| Foaming during reaction: The reaction of aminoguanidine bicarbonate with formic acid can cause significant foaming. | Heat the mixture cautiously and with gentle rotation of the flask to control the evolution of gas and prevent loss of material.[4] |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for 3-Amino-1,2,4-triazole Synthesis
| Starting Materials | Key Reaction Conditions | Reported Yield | Reference |
| Aminoguanidine Bicarbonate, Formic Acid | 120°C for 5 hours | 95–97% | [4] |
| Hydrazine Hydrate, Cyanamide, Formic Acid | Initial addition at 0–10°C, pH 6–7; Formation of aminoguanidine formate at 60–100°C, pH 7–8; Cyclization at 110–200°C | High Yield and Purity | [1][2][3] |
Experimental Protocols
Synthesis of 3-Amino-1,2,4-triazole from Aminoguanidine Bicarbonate and Formic Acid
This protocol is adapted from Organic Syntheses.[4]
-
Reactant Addition: In a 500-ml two-necked round-bottomed flask equipped with a thermometer, add 136 g (1 mole) of finely powdered aminoguanidine bicarbonate. To this, add 48 g (40 ml, 1.05 moles) of 98–100% formic acid.
-
Initial Heating: Cautiously heat the foaming mixture with gentle rotation of the flask to prevent local overheating. Continue heating until the evolution of gas ceases and the entire mass dissolves.
-
Cyclization: Maintain the temperature of the resulting solution of aminoguanidine formate at 120°C for 5 hours.
-
Product Isolation and Purification:
-
After cooling the solution, add 500 ml of 95% ethanol.
-
Heat the mixture to dissolve the product and then filter the hot solution.
-
Evaporate the ethanol solution to dryness on a steam bath.
-
Dry the resulting colorless crystalline product in an oven at 100°C. The expected yield is 80–81.6 g (95–97%).
-
-
Recrystallization (Optional): The 3-amino-1,2,4-triazole can be further purified by recrystallization from ethanol. For 40 g of product, 200 ml of ethanol can be used, with an expected recovery of 70–73%.
Visualizations
References
- 1. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 2. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Phenyl-1H-1,2,4-triazol-3-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 5-Phenyl-1H-1,2,4-triazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound? A1: The most frequently cited and effective method for purifying this compound is recrystallization. Ethanol is a commonly used solvent, often yielding high-purity crystals suitable for analysis.[1][2] An ethanol/water mixture or methanol can also be effective solvent systems.[3][4][5]
Q2: What are the typical physical properties of pure this compound? A2: The pure compound is typically a white to light yellow crystalline powder with a melting point in the range of 188-193 °C.[6][7]
Q3: I am seeing complex or unexpected characterization data (e.g., NMR, X-ray). What could be the cause? A3: this compound can exhibit tautomerism, existing as both the 5-phenyl and 3-phenyl isomers. It has been reported that these two tautomeric forms can co-crystallize in equal amounts. This can lead to more complex spectroscopic data than expected for a single species.
Q4: When should I use column chromatography instead of recrystallization? A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly if the impurities have similar solubility profiles to the product. It is also the preferred method if the crude product is an oil that does not crystallize, or to separate isomeric byproducts that may have formed during synthesis.[3][8]
Q5: What are some common impurities I should be aware of? A5: Impurities often include unreacted starting materials (such as benzohydrazide), reagents from the cyclization step, or side-products like isomeric triazoles.[8] The specific impurity profile will depend heavily on the synthetic route used.[9]
Q6: How does the basicity of the amine group affect purification by column chromatography? A6: The amine group in the molecule is basic and can interact strongly with the acidic silanol groups on standard silica gel. This often leads to significant peak tailing and poor separation. To mitigate this, consider using an amino-functionalized silica column or adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent.[10]
Purification Methodologies & Data
Method Selection Overview
The choice between recrystallization and column chromatography depends on the purity of the crude material and the nature of the impurities.
| Method | When to Use | Advantages | Disadvantages |
| Recrystallization | Crude product is >85% pure; impurities have different solubility profiles. | Simple, cost-effective, can yield very high purity material. | Can result in significant yield loss; may not remove all impurities. |
| Column Chromatography | Crude product is <85% pure; impurities are structurally similar; product is an oil. | Excellent for separating complex mixtures and stubborn impurities. | More time-consuming, requires more solvent, can be lower yielding. |
Solvent Selection for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. Based on literature, polar protic solvents are generally effective.
| Solvent | Solubility (Qualitative) | Reported Use | Notes |
| Ethanol | Sparingly soluble cold, highly soluble hot | Successful for growing single crystals.[1][2] | Most commonly recommended solvent. |
| Methanol | Sparingly soluble cold, highly soluble hot | Used to obtain analytically pure crystals.[4][5] | Similar properties to ethanol, good alternative. |
| Ethanol/Water | Soluble in hot ethanol, insoluble in water | Recommended for general purification.[3] | Water acts as the anti-solvent. Good for precipitating the product. |
| Water | Low | Crystals have been reported from water.[7] | May require large volumes due to lower solubility. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring.
-
Solvent Addition: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to maximize yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Eluent Selection:
-
Normal Phase (Recommended): Use silica gel as the stationary phase. To prevent peak tailing, prepare the eluent (e.g., Dichloromethane:Methanol or Hexane:Ethyl Acetate) with 0.5-1% triethylamine (TEA).
-
Alternative: An amino-functionalized silica column can be used with a neutral eluent system like Hexane/Ethyl Acetate.[10]
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or methanol). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.
-
Column Packing: Pack the column with silica gel slurried in the initial, least polar eluent mixture.
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. Solution is supersaturated but nucleation hasn't started. | 1. Boil off some of the solvent to concentrate the solution and cool again.2. Try scratching the inside of the flask with a glass rod at the solution's surface.3. Add a seed crystal of the pure compound.[11]4. Cool the solution in a colder bath (e.g., dry ice/acetone). |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is too high.2. The melting point of the solid is lower than the boiling point of the solvent.3. Highly impure sample. | 1. Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly.2. Switch to a lower-boiling point solvent system.3. Attempt purification by column chromatography instead.[8] |
| Crystals form too quickly, crashing out of solution. | 1. Solution is too concentrated.2. The solvent is a poor choice (compound is nearly insoluble). | 1. Re-heat the flask to re-dissolve the solid. Add a small amount (1-5%) of additional hot solvent to slightly increase solubility and allow for slower cooling.[11] |
| Low recovery yield after recrystallization. | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with room-temperature solvent. | 1. After filtering the crystals, concentrate the mother liquor and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated.3. Always wash crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | 1. Inappropriate solvent choice.2. Impurities have very similar solubility to the product. | 1. Attempt recrystallization with a different solvent system.2. Purify the material using column chromatography. |
| Compound sticks to the top of the silica column. | 1. The eluent is not polar enough.2. Strong interaction between the amine and silica. | 1. Gradually increase the eluent polarity (e.g., increase the percentage of methanol).2. Add 0.5-1% triethylamine to the eluent to neutralize active silica sites. |
Visualized Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. 3-Phenyl-1H-1,2,4-triazol-5-amine–this compound (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1,2,4-Triazole Cyclization Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2,4-triazoles. This guide addresses common challenges, offering potential causes and solutions to optimize your cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles? A1: Common methods include the Pellizzari reaction (condensation of an amide with a hydrazide), the Einhorn-Brunner reaction (condensation of an imide with a hydrazine), and more modern approaches involving amidines, nitriles, and multicomponent reactions.[1][2][3] The Pellizzari and Einhorn-Brunner reactions are classic methods, while newer techniques often offer milder conditions or different substrate scopes.[1][4][5][6]
Q2: How can I optimize my 1,2,4-triazole synthesis for better yields? A2: Optimization is key and involves several factors, including reaction temperature, time, and the choice of solvent and catalyst.[1] Ensuring the purity of your starting materials, particularly hygroscopic reagents like hydrazides, is critical.[1] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often significantly improve yields and reduce reaction times.[1][7]
Q3: What are the typical methods for purifying and characterizing 1,2,4-triazoles? A3: Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or acetic acid, or by column chromatography on silica gel.[3][8] Characterization is performed using standard analytical techniques, including Thin Layer Chromatography (TLC) for monitoring reaction progress, and spectroscopic methods like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of the final product.[8][9][10][11]
Q4: My starting materials or product seem to be decomposing. What should I do? A4: Decomposition is often caused by high reaction temperatures or the presence of sensitive functional groups.[1][3] Consider lowering the reaction temperature and extending the reaction time.[1][3] If your substrates contain sensitive moieties, it may be necessary to use protecting groups before the cyclization step.[1] Monitoring the reaction closely with TLC or LC-MS can help you stop the reaction before significant degradation occurs.[2]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions.
| Problem Statement | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Incomplete reaction due to insufficient temperature or time.[1][3]- Purity of starting materials (e.g., hydrazides can be hygroscopic).[1][2]- Inefficient removal of water byproduct, especially in condensation reactions.[3]- Decomposition of starting materials or product at high temperatures.[1][2] | - Gradually increase reaction temperature and monitor progress by TLC.[1]- Extend the reaction time.[3]- Ensure starting materials are pure and thoroughly dried before use.[1][2]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1][7]- For condensation reactions, use a Dean-Stark apparatus or run the reaction under conditions that favor water removal. |
| Formation of 1,3,4-Oxadiazole Side Product | - This is a common competing cyclization pathway, particularly when using hydrazides.[1]- Presence of moisture in the reaction.[1] | - Ensure strictly anhydrous (dry) reaction conditions.[1]- Lower the reaction temperature, as higher temperatures can favor oxadiazole formation.[1]- The choice of acylating agent or reaction conditions can influence the pathway; explore alternative synthetic routes if the problem persists.[1] |
| Formation of Isomeric Mixtures | - In unsymmetrical Pellizzari reactions (amide and acylhydrazide have different acyl groups), an "interchange of acyl groups" can occur at high temperatures.[3][12]- In the Einhorn-Brunner reaction with an unsymmetrical imide, nucleophilic attack can occur at either carbonyl group.[2][4]- Alkylation of an unsubstituted 1,2,4-triazole can occur at both N-1 and N-4 positions.[1] | - Optimize the reaction temperature to the lowest effective point to minimize acyl interchange.[3]- For the Einhorn-Brunner reaction, regioselectivity is controlled by electronics; the hydrazine preferentially attacks the more electrophilic carbonyl carbon. Redesigning the imide can favor one isomer.[2][4]- For alkylation, the choice of catalyst, base, and solvent can control regioselectivity.[1] |
| Complex Reaction Mixture with Unidentified Byproducts | - Side reactions involving functional groups on the starting materials.[3]- Side reactions involving the solvent or impurities.[1]- Thermal rearrangement of the triazole ring at high temperatures.[1] | - Protect sensitive functional groups on the starting materials before the reaction.[1][3]- Use a high-purity, inert solvent and ensure all reagents are pure.[1]- If thermal rearrangement is suspected, run the reaction at a lower temperature for a longer duration.[1] |
Visualized Workflows and Pathways
The following diagrams illustrate common troubleshooting workflows and reaction pathways.
Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.
Caption: Pellizzari reaction showing desired 1,2,4-triazole and competing 1,3,4-oxadiazole formation.
Caption: Regioselectivity in the Einhorn-Brunner reaction with an unsymmetrical imide.
Key Experimental Protocols
1. Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole This protocol is a representative example and may require optimization for different substrates.[3]
-
Materials:
-
Benzamide (1 equivalent)
-
Benzoylhydrazide (1 equivalent)
-
High-boiling point solvent (optional, e.g., paraffin oil)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[1]
-
Heat the mixture to a high temperature, typically >200°C (e.g., 220-250°C), with stirring under a nitrogen atmosphere.[3]
-
Maintain the temperature for several hours (e.g., 2-4 hours), monitoring the reaction progress by TLC.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
If the reaction was performed without a solvent, the resulting solid can be triturated with a solvent like ethanol to remove impurities.[3]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.[3]
-
2. Einhorn-Brunner Reaction: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole This general protocol is adapted from classic procedures and may need adjustment based on the specific reactants used.[13]
-
Reactants:
-
Dibenzamide (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial Acetic Acid (as solvent and catalyst)
-
-
Protocol:
-
In a round-bottom flask, create a mixture of dibenzamide and phenylhydrazine in glacial acetic acid.[13]
-
Heat the reaction mixture under reflux for approximately 4 hours.[13]
-
Allow the mixture to cool to room temperature, during which the product should precipitate.[13]
-
Collect the precipitated solid by filtration.[13]
-
Wash the crude product with a small amount of cold ethanol.[13]
-
Recrystallize the solid from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. expertsmind.com [expertsmind.com]
- 6. Einhorn-Brunner Reaction [drugfuture.com]
- 7. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Pellizzari Reaction [drugfuture.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 1,2,4-Triazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to side product formation during the synthesis of 1,2,4-triazoles.
Troubleshooting Guides
This section addresses specific issues encountered during 1,2,4-triazole synthesis, their probable causes, and recommended solutions.
Issue 1: Formation of 1,3,4-Oxadiazole Side Product in Pellizzari Reaction
Problem: The reaction between a hydrazide and an amide is yielding a significant amount of a 1,3,4-oxadiazole side product in addition to the desired 1,2,4-triazole. This is a common issue arising from a competing cyclization pathway.[1]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for 1,3,4-oxadiazole formation.
Quantitative Data on Reaction Conditions:
While specific quantitative data on the ratio of 1,2,4-triazole to 1,3,4-oxadiazole under varying classical conditions is sparse in readily available literature, the general trend indicates that higher temperatures and protic solvents can favor the formation of the thermodynamically stable oxadiazole. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve the yield of the desired triazole by minimizing the opportunity for side reactions.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 1,2,4-Triazole Derivatives
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 4,6-diaryl-2-aminopyrimidines | Conventional | Reflux | >4 hours | 92-94% | [2][3] |
| Microwave | - | <1 min | 67-86% | [2][3] | |
| Benzotriazole Derivatives | Conventional | Reflux | 4-6 hours | 23-76% | [4] |
| Microwave | - | 5-15 min | 42-83% | [4] | |
| 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | 80 | >4 hours | - | [5] |
| Microwave | 200 | 1 min | 85% | [5] |
Issue 2: Formation of Isomeric Mixtures in Einhorn-Brunner Reaction
Problem: The reaction of an unsymmetrical imide with a hydrazine is producing a mixture of regioisomers. This is a common outcome of the Einhorn-Brunner reaction.[6][7]
Key Principles for Control:
The regioselectivity of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The initial nucleophilic attack of the hydrazine occurs at the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the resulting 1,2,4-triazole.[7][8]
Logical Workflow for Optimizing Regioselectivity:
Caption: Workflow for improving regioselectivity in the Einhorn-Brunner reaction.
Table 2: Qualitative Guide for Directing Regioselectivity in the Einhorn-Brunner Reaction [7]
| R¹ (from stronger acid) | R² (from weaker acid) | Favored Product |
| CF₃CO- | CH₃CO- | 1,5-disubstituted-3-trifluoromethyl-1,2,4-triazole |
| CCl₃CO- | PhCO- | 1,5-disubstituted-3-trichloromethyl-1,2,4-triazole |
| PhCO- | CH₃CO- | 1,5-disubstituted-3-phenyl-1,2,4-triazole |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles that are prone to side product formation?
A1: The most common methods where side product formation is a significant concern are the Pellizzari and Einhorn-Brunner reactions. The Pellizzari reaction, which involves the condensation of an amide and a hydrazide, can lead to the formation of 1,3,4-oxadiazoles.[1] The Einhorn-Brunner reaction, which uses an imide and a hydrazine, often produces a mixture of regioisomers when an unsymmetrical imide is used.[3][7]
Q2: How can I minimize the formation of the 1,3,4-oxadiazole side product in the Pellizzari reaction?
A2: To minimize the formation of 1,3,4-oxadiazoles, you should ensure strictly anhydrous reaction conditions, as the presence of water can promote the competing cyclization pathway.[1] Lowering the reaction temperature can also favor the kinetic product, the 1,2,4-triazole, over the thermodynamically more stable 1,3,4-oxadiazole. Additionally, the choice of acylating agent can influence the reaction outcome.[1]
Q3: My Einhorn-Brunner reaction is giving a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A3: To improve regioselectivity, you need to increase the electronic difference between the two acyl groups on the imide starting material.[7] For example, using an imide with one strongly electron-withdrawing group (like a trifluoroacetyl group) and one electron-donating or neutral group will direct the initial nucleophilic attack of the hydrazine to the more electrophilic carbonyl carbon, leading to a higher yield of one regioisomer.[7]
Q4: Can microwave-assisted synthesis help in reducing side product formation?
A4: Yes, microwave-assisted synthesis can be a very effective tool. The rapid and uniform heating provided by microwaves can significantly shorten reaction times.[2][4][9] This reduces the overall time the reactants are exposed to high temperatures, which can minimize thermal decomposition and the formation of thermodynamically favored side products.[10]
Q5: Are there alternative synthetic methods that offer better control over side product formation?
A5: Yes, modern synthetic methods often provide better control. For instance, catalyst-controlled [3+2] cycloaddition reactions can offer high regioselectivity in the synthesis of substituted 1,2,4-triazoles.[11] These methods often proceed under milder conditions and can be more tolerant of various functional groups.
Experimental Protocols
Protocol 1: General Procedure for a Symmetrical Pellizzari Reaction to Avoid Isomeric Side Products[11]
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or the reaction can be run neat.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the resulting solid can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.
Protocol 2: General Procedure for the Einhorn-Brunner Reaction with a Focus on Maximizing Regioselectivity[7]
Materials:
-
Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the unsymmetrical imide (1.0 eq) in glacial acetic acid.
-
Slowly add the substituted hydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 110-120°C) for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Determine the regioisomeric ratio of the crude product using ¹H NMR or LC-MS analysis.
-
Purify the desired regioisomer from the mixture by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Hydrazides and Nitriles[8][9]
Materials:
-
Aromatic Hydrazide (1.0 eq)
-
Substituted Nitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.1 eq)
-
n-Butanol (solvent)
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (1.0 eq), substituted nitrile (1.1 eq), and potassium carbonate (1.1 eq).
-
Add 10 mL of n-butanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 2 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
The precipitated 1,2,4-triazole product can be collected by filtration.
-
The crude product can be recrystallized from ethanol to obtain the pure compound.
Signaling Pathways and Logical Relationships
Pellizzari Reaction: Main vs. Side Reaction Pathway
Caption: Competing reaction pathways in the Pellizzari synthesis.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of 1, 3, 5-trisubstituted-1, 2, 4-triazoles by microwave-assisted N-acylation of amide derivatives and the consecutive reaction with hydrazine hydrochlorides | Semantic Scholar [semanticscholar.org]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. asianjpr.com [asianjpr.com]
- 10. benchchem.com [benchchem.com]
- 11. isres.org [isres.org]
Technical Support Center: Synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). A study on a one-pot synthesis method suggests that shorter reaction times can be achieved with specific catalysts.[1] |
| - Temperature: Ensure the reaction is maintained at the optimal temperature. Some methods specify heating at 80°C, while others may require higher temperatures for cyclization.[2][3] | |
| Suboptimal Reagent Stoichiometry | - Molar Ratios: Carefully control the molar ratios of reactants. An excess of one reactant may lead to side product formation. The optimization of molar ratios of reactants has been shown to significantly influence the yield.[4] |
| Degradation of Reactants or Product | - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive reagents are used. |
| - Temperature Control: Avoid excessive temperatures that could lead to decomposition. | |
| Inefficient Cyclization | - Catalyst: The choice of catalyst can be critical. For instance, the use of choline chloride-urea has been reported to efficiently catalyze the reaction.[1] Other methods have utilized catalysts like HClO4-SiO2 or ceric ammonium nitrate for similar triazole syntheses.[3] |
| Losses During Work-up and Purification | - Extraction: Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous phase. |
| - Crystallization: Select an appropriate solvent system for recrystallization to maximize yield and purity. Ethanol is a commonly used solvent for recrystallization of similar compounds.[5] |
Issue 2: Presence of Impurities and Byproducts
| Potential Cause | Suggested Solution |
| Side Reactions | - Starting Material Purity: Ensure the purity of starting materials like aminoguanidine and the benzoic acid derivative. |
| - Reaction Conditions: Tautomerism is a known characteristic of 1,2,4-triazoles, which can lead to a mixture of isomers.[5][6][7] Careful control of reaction pH and temperature can sometimes favor the formation of the desired tautomer. | |
| Unreacted Starting Materials | - Monitoring: Monitor the reaction to completion using TLC or High-Performance Liquid Chromatography (HPLC). |
| - Purification: Employ column chromatography for purification if simple recrystallization is insufficient to remove unreacted starting materials. | |
| Formation of Tautomers | - Characterization: Be aware that 3-amino-1,2,4-triazoles can exist in different tautomeric forms.[7] This may result in multiple spots on a TLC plate or additional peaks in NMR spectra. |
| - Crystallization Conditions: The crystallization solvent and conditions can sometimes selectively crystallize one tautomer. It has been observed that two tautomers can co-crystallize.[5][6] |
Issue 3: Difficulties in Scaling Up the Synthesis
| Potential Cause | Suggested Solution |
| Heat Transfer Issues | - Reaction Vessel: Use a reaction vessel with adequate surface area and efficient stirring to ensure uniform heat distribution. |
| - Controlled Addition: For exothermic reactions, consider the controlled addition of reagents to manage the reaction temperature. | |
| Mixing Inefficiencies | - Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially in larger volumes. |
| Prolonged Reaction Times | - Catalyst Loading: Re-evaluate and potentially optimize the catalyst loading for the larger scale. |
| Work-up and Isolation Challenges | - Phase Separation: Ensure efficient phase separation during extraction by allowing adequate settling time or using appropriate techniques for larger volumes. |
| - Filtration and Drying: Use appropriate filtration and drying equipment to handle larger quantities of solid product efficiently. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and efficient method involves the reaction of a benzoic acid derivative with aminoguanidine.[4] Variations of this method exist, including one-pot syntheses that can offer higher yields and shorter reaction times.[1]
Q2: What are the critical parameters to control during the synthesis?
The critical parameters include reaction temperature, reaction time, and the molar ratio of the reactants.[4] The choice of solvent and catalyst also plays a significant role in the overall yield and purity of the product.[1]
Q3: How can I purify the final product?
Recrystallization is a common method for purifying this compound. Ethanol is often used as the recrystallization solvent.[5] If significant impurities are present, column chromatography may be necessary.
Q4: What are the potential safety hazards associated with this synthesis?
Aminoguanidine and its salts can be hazardous. It is important to consult the Safety Data Sheet (SDS) for all reagents. The reaction may also involve the use of flammable solvents and heating, so appropriate safety precautions such as working in a well-ventilated fume hood and using a heating mantle with a temperature controller are essential. Reaction with nitrous acid can produce a touch-sensitive explosive product.[8]
Q5: Can this synthesis be performed under microwave irradiation?
Yes, microwave-assisted synthesis has been successfully applied for the preparation of similar 3-amino-1,2,4-triazole derivatives, often leading to shorter reaction times and improved yields.[7]
Experimental Protocols
Protocol 1: One-Pot Synthesis using Choline Chloride-Urea
This protocol is based on a reported green chemistry approach.[1]
Materials:
-
Benzoyl hydrazide
-
Urea
-
Choline chloride
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear liquid is formed.
-
To this solvent, add benzoyl hydrazide and urea in the appropriate molar ratio as determined by optimization studies.
-
Heat the reaction mixture at the optimized temperature (e.g., 120°C) for the specified time (e.g., 30 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Protocol 2: Conventional Synthesis from Aminoguanidine
This protocol is a general method adapted from procedures for similar triazole syntheses.[4]
Materials:
-
Benzoic acid
-
Aminoguanidine hydrochloride
-
Acid catalyst (e.g., HCl)
-
Base (e.g., NaOH or KOH)
Procedure:
-
In a round-bottom flask, dissolve benzoic acid and aminoguanidine hydrochloride in a suitable solvent (e.g., water or an alcohol-water mixture) in the presence of an acid catalyst.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the initial condensation, add a base to the reaction mixture to facilitate the cyclization step.
-
Continue heating until the cyclization is complete.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with an acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the product by recrystallization from ethanol.
Data Presentation
Table 1: Comparison of a One-Pot Synthesis Method with other conditions [1]
| Entry | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Choline chloride/urea | 120 | 0.5 | 92 |
| 2 | Ethylene glycol | 160 | 5 | 85 |
| 3 | PEG-400 | 140 | 4 | 80 |
| 4 | No catalyst | 180 | 8 | 60 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Phenyl-1H-1,2,4-triazol-5-amine–this compound (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Managing Tautomeric Equilibrium in 1,2,4-Triazole Reactions
Welcome to the Technical Support Center for 1,2,4-Triazole Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the tautomeric equilibrium of 1,2,4-triazoles in chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the complexities of 1,2,4-triazole chemistry.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue: Poor Regioselectivity in Alkylation Reactions
Q1: My alkylation of a substituted 1,2,4-triazole is yielding a mixture of N1, N2, and/or N4-alkylated isomers. How can I improve the regioselectivity?
A1: Achieving regioselectivity in the alkylation of 1,2,4-triazoles is a common challenge directly influenced by the tautomeric equilibrium of the starting material. The relative abundance of the 1H, 2H, and 4H tautomers dictates the nucleophilicity of the respective nitrogen atoms. Here’s a step-by-step troubleshooting guide:
-
Analyze the Tautomeric Preference of Your Starting Material:
-
Substituent Effects: The electronic nature of the substituents on the triazole ring is a primary determinant of the dominant tautomer.[1] Electron-withdrawing groups (e.g., -NO₂, -CN) tend to favor the 1H-tautomer, while electron-donating groups (e.g., -NH₂, -OR) can increase the population of the 2H- or 4H-tautomers.
-
Solvent Choice: The polarity of the solvent can significantly shift the tautomeric equilibrium. Polar solvents may favor one tautomer over another through hydrogen bonding or dipole-dipole interactions. It is recommended to analyze the tautomeric ratio in the solvent you are using for the reaction via NMR spectroscopy.
-
-
Modify Reaction Conditions:
-
Base: The choice of base is critical. A strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can selectively deprotonate a specific tautomer, leading to a single conjugate base and improving regioselectivity. Weaker bases may result in a mixture of deprotonated species.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product of alkylation.
-
Protecting Groups: In complex syntheses, consider using a protecting group strategy to block undesired nitrogen positions before alkylation.
-
-
Choice of Alkylating Agent:
-
Sterically hindered alkylating agents may preferentially react with the most accessible nitrogen atom, which can be influenced by the tautomeric form.
-
Issue: Unexpected Reaction Outcome or Low Yield
Q2: I am not obtaining the expected product, or the yield is very low in my reaction involving a 1,2,4-triazole. Could tautomerism be the cause?
A2: Yes, the presence of multiple tautomers can lead to unexpected side reactions or a lower concentration of the desired reactive species.
-
Verify the Dominant Tautomer: The reacting species might be a minor tautomer in the equilibrium, leading to a low overall reaction rate. Use spectroscopic methods like NMR to determine the major tautomer under your reaction conditions.
-
pH Control: For reactions in aqueous or protic solvents, the pH can dramatically influence the tautomeric ratio. Buffering the reaction mixture can help to maintain a consistent tautomeric population.
-
Computational Modeling: Density Functional Theory (DFT) calculations can predict the relative stabilities of the tautomers and their reactivity, providing insight into the likely reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary tautomeric forms of asymmetrically substituted 1,2,4-triazoles?
A1: Asymmetrically substituted 1,2,4-triazoles can exist in three main prototropic tautomeric forms: the 1H, 2H, and 4H tautomers. The position of the proton on the triazole ring significantly impacts the molecule's electronic properties, hydrogen bonding capabilities, and reactivity.
Q2: Which factors have the most significant influence on the tautomeric equilibrium of 1,2,4-triazoles?
A2: The tautomeric equilibrium is primarily influenced by:
-
Substituents: The nature and position of substituents on the triazole ring have a profound effect. Electron-donating groups and electron-withdrawing groups can stabilize different tautomers.
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can shift the equilibrium.
-
Temperature: Temperature can affect the relative populations of tautomers, although the effect is often less pronounced than that of substituents and solvent.
-
pH: In protic media, the pH can alter the protonation state of the triazole ring, thereby influencing the tautomeric equilibrium.
Q3: How can I quantitatively determine the ratio of tautomers in my sample?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution. By integrating the signals corresponding to each tautomer in the ¹H or ¹³C NMR spectrum, you can determine their relative populations. For this, it is crucial to ensure that the signals for each tautomer are well-resolved.
Q4: Can I control which tautomer is favored in my reaction?
A4: Yes, to a certain extent. You can influence the tautomeric equilibrium by carefully selecting:
-
Solvents: Use a solvent that is known to favor the desired tautomer.
-
pH: Adjust the pH of the reaction medium if applicable.
-
Substituent Modification: If feasible within your synthetic route, modifying a substituent can steer the equilibrium towards a specific tautomer.
Data Presentation: Tautomer Ratios of Substituted 1,2,4-Triazoles
The following table summarizes quantitative data on the tautomeric equilibrium of various 1,2,4-triazoles under different conditions. This data is compiled from both experimental studies and computational predictions.
| 1,2,4-Triazole Derivative | Conditions | 1H-Tautomer (%) | 2H-Tautomer (%) | 4H-Tautomer (%) | Reference |
| 3-Amino-1,2,4-triazole | DMSO solution | Dominant | Minor | Not observed | [2] |
| 3-Amino-5-phenyl-1,2,4-triazole | DMSO solution | ~91-97% (as 5-amino tautomer) | ~3-9% (as 3-amino tautomer) | Not observed | [2] |
| 3-Nitro-1,2,4-triazole | Dioxane | Most stable form | - | - | [3] |
| 3-Nitro-1,2,4-triazole | Chloroform | Most stable form | - | - | [3] |
| 3-Halo-1,2,4-triazoles | Methanol solution | Present | - | - | [4] |
| 4-Amino-5-(4-nitrophenyl)-3-thione | Methanol/Water + NaHCO₃ | 94.5% (Thione) | 5.5% (Thiol) | - | [5] |
| 2-(3-(Furan-2-yl)-1,2,4-triazol-5-yl)phenylamine | Methanol solution | Slightly more stable | Present | - | [6] |
| 5-Alkyl-3-(2-pyridyl)-1,2,4-triazoles | DMSO-d₆/water | 17-40% | 54-79% | 3-5% | [6] |
Note: The distinction between 1H and 2H tautomers can sometimes be described as, for example, 5-amino vs. 3-amino forms, depending on the substituent positions.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization and management of 1,2,4-triazole tautomers.
Protocol 1: Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 1,2,4-triazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent should match the intended reaction conditions.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the distinct signals corresponding to each tautomer. These may be the N-H protons or protons on the triazole ring or its substituents.
-
Carefully integrate the area under each characteristic peak.
-
Calculate the percentage of each tautomer by dividing the integral of its characteristic peak by the sum of the integrals of the characteristic peaks for all tautomers and multiplying by 100.
-
Protocol 2: Characterization of Tautomers by UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the 1,2,4-triazole in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).
-
Different tautomers will likely exhibit different λ_max values and molar absorptivities due to differences in their electronic structures.
-
The observed spectrum can be compared with theoretical spectra for each tautomer, calculated using Time-Dependent Density Functional Theory (TD-DFT), to aid in the assignment of the predominant tautomer.
-
Protocol 3: Unambiguous Tautomer Determination by Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the 1,2,4-triazole suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or other suitable techniques.
-
Refine the structural model to determine the precise atomic coordinates. The position of the hydrogen atom on the triazole ring will unambiguously identify the tautomeric form present in the solid state.
-
Mandatory Visualizations
Diagram 1: Tautomeric Equilibrium of a Substituted 1,2,4-Triazole
Caption: Tautomeric equilibrium in a substituted 1,2,4-triazole.
Diagram 2: Experimental Workflow for Tautomer Analysis
Caption: Workflow for the analysis of 1,2,4-triazole tautomers.
Diagram 3: Troubleshooting Regioselectivity in Alkylation
Caption: Troubleshooting poor regioselectivity in 1,2,4-triazole alkylation.
References
Technical Support Center: Refinement of Crystallographic Data for 1,2,4-Triazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallographic data refinement of 1,2,4-triazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why is single-crystal X-ray crystallography the preferred method for the structural elucidation of 1,2,4-triazole derivatives?
A1: Single-crystal X-ray crystallography is considered the "gold standard" because it provides an unambiguous determination of the three-dimensional molecular structure.[1] This technique yields precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property protection.[1][2] While other spectroscopic methods like NMR and mass spectrometry are valuable for characterization, they do not offer the same definitive structural proof as X-ray crystallography.[2]
Q2: What are the most common challenges encountered during the crystallographic refinement of 1,2,4-triazole compounds?
A2: Researchers often face challenges such as twinning, disorder of the triazole ring or its substituents, difficulties in locating and refining hydrogen atoms, and issues related to incorrect space group assignment.[3][4][5] The presence of multiple nitrogen atoms in the 1,2,4-triazole ring can lead to complex hydrogen bonding networks and potential tautomerism, which can further complicate the refinement process.[6][7]
Q3: How can I improve the quality of my 1,2,4-triazole crystals for diffraction experiments?
A3: High-quality single crystals are essential for obtaining good diffraction data. Slow evaporation of a saturated solution is a common and effective method for growing crystals of 1,2,4-triazole derivatives.[1][8] Experimenting with different solvents or solvent mixtures can significantly impact crystal quality.[9] It is also beneficial to control the temperature and minimize vibrations during crystal growth.
Q4: What are the key parameters to check for validating the quality of a refined 1,2,4-triazole crystal structure?
A4: The quality of a refined crystal structure can be assessed using several metrics. The R-factors (R1, wR2) are indicators of the agreement between the crystallographic model and the experimental diffraction data; lower values are generally better.[10] The goodness-of-fit (GooF) should be close to 1. It is also crucial to check for the absence of significant residual electron density peaks in the difference Fourier map.[11] Tools like checkCIF can be used to perform a comprehensive validation of the crystallographic information file (CIF).[12]
Troubleshooting Guides
Problem 1: High R-factors and Poor Agreement in the Refinement
High R-factors indicate a poor fit between your structural model and the experimental data. This can stem from several issues.
| Possible Cause | Suggested Solution |
| Incorrect Space Group | Re-evaluate the systematic absences and crystal symmetry. Software like PLATON can help in suggesting a more appropriate space group.[12] An incorrect space group can lead to nonsensical bond distances and thermal ellipsoids.[4] |
| Twinning | Twinning is the intergrowth of two or more crystal domains with different orientations.[3][4] This can often be identified by split reflection spots or difficulty in indexing.[13] Refinement programs like SHELXL have specific commands (e.g., TWIN) to model and refine twinned data.[3][14] |
| Disorder | Parts of the molecule, or even the entire molecule, may occupy multiple positions in the crystal lattice.[15] This is common for flexible side chains or solvent molecules. In SHELXL, disorder can be modeled using PART instructions and refined with appropriate restraints (e.g., SADI, SAME, SIMU, DELU).[16][17] |
| Poor Data Quality | If the diffraction data is weak or incomplete, it can lead to a poor refinement. Ensure that data is collected to a sufficiently high resolution and that the crystal is of good quality.[5] Cooling the crystal to low temperatures (e.g., 100 K) can reduce thermal motion and improve data quality.[1] |
Problem 2: Difficulty in Locating and Refining Hydrogen Atoms
The correct placement of hydrogen atoms is critical, especially for understanding hydrogen bonding networks, which are prevalent in 1,2,4-triazole crystal structures.[6][18]
| Possible Cause | Suggested Solution |
| Low Resolution Data | Hydrogen atoms have very low electron density and are often not visible in lower resolution data. |
| Incorrect Model | If the non-hydrogen atom model is inaccurate, hydrogen atoms will not appear in sensible positions in the difference Fourier map. |
| Refinement Strategy | For X-ray data, hydrogen atoms are often placed in calculated positions and refined using a riding model (e.g., HFIX in SHELXL).[19] For higher quality data, they can sometimes be located in the difference map and refined with restraints.[6][18] |
| Tautomerism | The 1,2,4-triazole ring can exist in different tautomeric forms. The position of the N-H proton needs to be carefully determined. Difference Fourier maps can help identify the correct tautomer present in the crystal.[1] |
Data Presentation
The following table summarizes key crystallographic parameters for a selection of 1,2,4-triazole derivatives to provide a reference for comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | R1 | wR2 | Ref. |
| 1H-1,2,4-triazole-3,5-diamine monohydrate | C₂H₅N₅·H₂O | Monoclinic | P2₁/c | 7.9177(17) | 8.1479(17) | 25.774(5) | 90 | 92.976(4) | 90 | 0.034 | 0.089 | [6][7] |
| 3,4,5-Trimethyl-1,2,4-triazole trihydrate | C₅H₁₁N₃O₃ | Monoclinic | P2₁/n | - | - | - | - | - | - | - | - | |
| 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate | C₄H₆N₆O | Monoclinic | P2₁/c | - | - | - | - | - | - | 0.034 | 0.089 | [7] |
| 1-Tosyl-1H-[1][8][20]-triazole | C₉H₉N₃O₂S | Monoclinic | P2₁/c | - | - | - | - | - | - | 0.0867 | - | [19] |
| C₁₇H₁₅N₃OCl₂ | C₁₇H₁₅N₃OCl₂ | Monoclinic | P2(1)/n | 8.1479(17) | 7.9177(17) | 25.774(5) | 90 | 92.976(4) | 90 | - | - | [21] |
Experimental Protocols
Protocol 1: General Crystallization of 1,2,4-Triazole Derivatives by Slow Evaporation
-
Dissolution: Dissolve the purified 1,2,4-triazole compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) to create a near-saturated solution at room temperature. Gentle heating may be required to facilitate dissolution.
-
Filtration: Filter the solution while warm through a syringe filter or a cotton plug to remove any insoluble impurities.
-
Crystallization: Transfer the clear solution to a clean vial. Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently dry the crystals on a filter paper.
Protocol 2: A General Workflow for Crystallographic Data Refinement
This protocol outlines the general steps for refining a crystal structure after data collection and initial structure solution.
-
Initial Refinement: Begin by refining the scale factor and the atomic coordinates of the non-hydrogen atoms.
-
Anisotropic Refinement: Refine the anisotropic displacement parameters (ADPs) for all non-hydrogen atoms.
-
Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.
-
Refine Hydrogen Atoms: Refine the positions of hydrogen atoms using a riding model (e.g., HFIX in SHELXL) or with appropriate restraints.
-
Check for Twinning and Disorder: Carefully examine the diffraction data and the refinement statistics for signs of twinning or disorder. If present, apply the appropriate model and restraints.
-
Final Refinement Cycles: Perform several final cycles of least-squares refinement until the model converges (i.e., the shifts in parameters are negligible).
-
Validation: Validate the final refined structure using software like checkCIF to ensure its quality and correctness.[12]
Mandatory Visualization
Caption: General experimental workflow for the crystallographic analysis of 1,2,4-triazole compounds.
Caption: Troubleshooting decision workflow for common crystallographic refinement issues.
Caption: Conceptual illustration of an ordered lattice, a disordered structure, and a twinned crystal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Molecule Disorder [xray.uky.edu]
- 12. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. scispace.com [scispace.com]
- 15. ou.edu [ou.edu]
- 16. web.mit.edu [web.mit.edu]
- 17. Synthesis and some first-row transition-metal complexes of the 1,2,4-triazole-based Bis(terdentate) ligands TsPMAT and PMAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. asianpubs.org [asianpubs.org]
Validation & Comparative
comparing the efficacy of different 1,2,4-triazole-based antifungal agents
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole class of antifungal agents represents a cornerstone in the management of invasive fungal infections. These synthetic compounds have significantly improved treatment outcomes for diseases such as candidiasis, aspergillosis, and cryptococcosis. Their primary mechanism of action involves the targeted inhibition of a key fungal enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of this pathway compromises membrane integrity, leading to the inhibition of fungal growth or cell death.[2][3] This guide provides a comparative overview of the efficacy of prominent 1,2,4-triazole agents, supported by in vitro and in vivo experimental data.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungistatic or fungicidal activity of triazole antifungals stems from their ability to bind to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[4] This prevents the conversion of lanosterol to ergosterol. The subsequent depletion of ergosterol and accumulation of toxic 14α-methylated sterol precursors disrupt the structure and function of the fungal plasma membrane.[4][5]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole agents.
In Vitro Efficacy
The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following tables summarize the comparative in vitro activities (MIC₅₀ and MIC₉₀ in µg/mL) of key triazoles against major fungal pathogens. Lower MIC values indicate higher potency.
Table 1: Comparative In Vitro Activity against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei |
|---|---|---|---|---|---|
| Fluconazole | 0.25 - 1 | 8 - 64 | 1 - 4 | 1 - 4 | 16 - 64 |
| Itraconazole | 0.03 - 0.25 | 0.5 - 4 | 0.06 - 0.5 | 0.06 - 0.25 | 0.25 - 1 |
| Voriconazole | 0.015 - 0.06 | 0.06 - 2 | 0.015 - 0.06 | 0.015 - 0.06 | 0.125 - 0.5 |
| Posaconazole | 0.03 - 0.06 | 0.25 - 4 | 0.03 - 0.125 | 0.03 - 0.125 | 0.125 - 0.5 |
Data represents a general range of MIC₉₀ values (µg/mL) compiled from multiple sources.
Table 2: Comparative In Vitro Activity against Aspergillus and Cryptococcus Species
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus terreus | Cryptococcus neoformans |
|---|---|---|---|---|
| Fluconazole | >64 (Resistant) | >64 (Resistant) | >64 (Resistant) | 4 - 16 |
| Itraconazole | 0.5 - 1 | 0.5 - 1 | 0.5 - 2 | 0.125 - 0.5 |
| Voriconazole | 0.25 - 1 | 0.5 - 1 | 0.5 - 1 | 0.03 - 0.25 |
| Posaconazole | 0.125 - 0.5 | 0.25 - 0.5 | 0.25 - 1 | 0.06 - 0.25 |
Data represents a general range of MIC₉₀ values (µg/mL) compiled from multiple sources.[6][7]
In Vivo Efficacy
Translating in vitro potency to in vivo effectiveness is critical. Murine models of disseminated (systemic) candidiasis and invasive aspergillosis are standard preclinical tools to evaluate the therapeutic potential of antifungal agents. Efficacy is typically measured by animal survival rates and the reduction of fungal burden in target organs (e.g., kidneys, lungs).
Table 3: Comparative In Vivo Efficacy in Murine Models
| Antifungal Agent | Fungal Pathogen | Animal Model | Key Efficacy Outcome(s) |
|---|---|---|---|
| Fluconazole | Candida albicans | Disseminated Candidiasis | Moderate increase in survival; significant kidney fungal burden reduction at higher doses. |
| Itraconazole | Aspergillus fumigatus | Invasive Aspergillosis | Partial efficacy; modest increase in survival compared to untreated controls.[8] |
| Voriconazole | Candida krusei | Disseminated Candidiasis | Prolonged survival and reduced kidney fungal burden, comparable to Amphotericin B.[6][9] |
| Voriconazole | Aspergillus fumigatus | Invasive Aspergillosis | Established as a first-line therapy, showing superior survival rates compared to older agents. |
| Posaconazole | Candida krusei | Disseminated Candidiasis | Significantly prolonged survival and reduced kidney fungal burden.[6][9] |
| Posaconazole | Aspergillus fumigatus | CNS Aspergillosis | Superior survival prolongation and fungal burden reduction compared to itraconazole.[8][10] |
| Isavuconazole | Aspergillus fumigatus | Invasive Aspergillosis | Improved survival rates compared to untreated controls and, in some models, voriconazole.[11] |
Outcomes are generalized from various preclinical studies. Direct comparison is dependent on model specifics (e.g., dose, strain, immunosuppression).
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The Clinical and Laboratory Standards Institute (CLSI) M27 and M38 methodologies are the gold standards for determining the MIC of antifungal agents against yeasts and molds, respectively.
Caption: Standard workflow for broth microdilution antifungal susceptibility testing.
Methodology Detail:
-
Inoculum Preparation: Fungal isolates are cultured on agar plates. Colonies are then suspended in sterile saline, and the density is adjusted using a spectrophotometer to a standard concentration (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts).
-
Plate Preparation: A two-fold serial dilution of each triazole agent is prepared in RPMI 1640 medium within a 96-well microtiter plate.
-
Inoculation: Each well (except for a sterility control) is inoculated with the standardized fungal suspension. A drug-free well serves as a positive growth control.
-
Incubation: Plates are incubated at 35°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp.).
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free control well.
Protocol 2: Murine Model of Invasive Aspergillosis
This protocol outlines a common method for establishing an infection to test the in vivo efficacy of antifungal agents.
Caption: Generalized workflow for an in vivo murine model of invasive aspergillosis.
Methodology Detail:
-
Immunosuppression: Mice (e.g., BALB/c strain) are rendered neutropenic to facilitate infection. A common regimen involves intraperitoneal injections of cyclophosphamide and subcutaneous administration of cortisone acetate a few days prior to and after infection.[12][13]
-
Infection: Mice are anesthetized and infected via the intranasal route or through aerosol inhalation with a suspension of A. fumigatus conidia (e.g., 10⁸ conidia/mL).[12]
-
Treatment: Antifungal therapy is typically initiated 24 hours post-infection. Triazole agents are often administered daily via oral gavage for a specified duration (e.g., 7-10 days).[8]
-
Endpoint Evaluation: The primary endpoint is often survival, monitored for up to 14-21 days post-infection. A secondary endpoint involves euthanizing a subset of animals at specific time points to harvest organs (lungs, brain, kidneys) for the quantification of fungal burden, determined by plating tissue homogenates and counting colony-forming units (CFU).[8]
Conclusion
The 1,2,4-triazole class of antifungals exhibits a broad spectrum of activity, though with important distinctions among agents. Second-generation triazoles such as voriconazole, posaconazole, and isavuconazole generally demonstrate superior in vitro potency and a broader spectrum of activity, particularly against mold pathogens like Aspergillus spp., compared to the first-generation agent fluconazole. Posaconazole and voriconazole show excellent activity against a wide range of clinically relevant yeasts and molds.[6] In vivo studies largely corroborate these findings, with newer agents showing improved survival and greater reduction in fungal burden in animal models of invasive disease.[8][11][14] The choice of a specific triazole agent must consider the target pathogen, its susceptibility profile, and the pharmacokinetic/pharmacodynamic properties of the drug. Continued research and development in this area are crucial for addressing the challenges of emerging antifungal resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antifungal - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of triazoles in a murine disseminated infection by Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Posaconazole in a Murine Model of Central Nervous System Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Efficacy of Triazoles in a Murine Disseminated Infection by Candida krusei | Semantic Scholar [semanticscholar.org]
- 10. Efficacy of posaconazole in a murine model of central nervous system aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Effects of corticosteroids and cyclophosphamide on a mouse model of Chlamydia trachomatis pneumonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2][3] These five-membered heterocyclic rings are key pharmacophores, engaging with biological targets through various non-covalent interactions.[2] Their synthetic accessibility and metabolic stability have made them a focal point for the development of novel drugs with diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[2][4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, with a focus on their anticancer and antifungal applications, supported by experimental data and detailed methodologies.
Anticancer Activity of 1,2,4-Triazole Derivatives
Recent research has underscored the potential of 1,2,4-triazole derivatives as effective anticancer agents.[7] Their mechanisms of action are varied, often involving the inhibition of crucial enzymes like kinases or interference with cellular pathways that are essential for cancer cell proliferation and survival.[7][8] The antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on the triazole ring system.
A series of novel indolyl 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against breast cancer cell lines, MCF-7 and MDA-MB-231.[9] The results, summarized below, highlight how specific structural modifications impact their cytotoxic effects.[9]
| Compound | R | Cell Line | IC50 (µM)[9] |
| Vf | 4-Fluorophenyl | MCF-7 | 2.91 |
| MDA-MB-231 | 1.914 | ||
| Vg | 4-Chlorophenyl | MCF-7 | 0.891 |
| MDA-MB-231 | 3.479 | ||
| Staurosporine (Reference) | - | MCF-7 | 3.144 |
| MDA-MB-231 | 4.385 |
In another study, a series of thiazolo[3,2-b][1][10][11]-triazoles were synthesized and showed remarkable antiproliferative activities against a panel of 60 human tumor cell lines.[12] Compound 14d from this series exhibited high selectivity against the renal cancer subpanel.[12]
| Compound | Structure Features | Target Cell Lines | Noteworthy Activity[12] |
| 14d | Thiazolo[3,2-b][1][10][11]-triazole core | NCI 60 cell line panel | High selectivity against renal cancer subpanel (Selectivity Ratio = 6.99 at GI50) |
The SAR studies from these findings indicate that the presence of electron-withdrawing groups on the phenyl ring attached to the triazole core can significantly influence the anticancer potency.
Antifungal Activity of 1,2,4-Triazole Derivatives
1,2,4-triazoles are the chemical backbone of several clinically important antifungal drugs, such as fluconazole and itraconazole.[2] Their primary mechanism of action involves the inhibition of the fungal enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][13]
A series of novel 1,2,4-triazole derivatives containing amino acid fragments were designed and synthesized, showing potent antifungal activities.[10][13] The in vitro evaluation of these compounds against various phytopathogenic fungi revealed that their efficacy is highly dependent on the nature of the amino acid moiety and other substituents.[10][13]
| Compound | R Group (Amino Acid Fragment) | Fungal Strain | EC50 (µg/mL)[10][13] |
| 8d | L-Leucine | Physalospora piricola | 10.808 |
| 8k | L-Phenylalanine | Physalospora piricola | 10.126 |
| Mefentrifluconazole (Control) | - | Physalospora piricola | - |
The data suggests that the incorporation of specific amino acid fragments, particularly those with bulky and hydrophobic side chains like leucine and phenylalanine, can enhance the antifungal activity against certain fungal species.[10][13] Molecular docking studies have indicated that these derivatives exhibit strong binding affinity to 14α-demethylase (CYP51).[10][13]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The antiproliferative activity of the 1,2,4-triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,2,4-triazole derivatives) and a reference drug (e.g., staurosporine) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Antifungal Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the 1,2,4-triazole derivatives against various fungal strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains are grown on a suitable agar medium (e.g., Potato Dextrose Agar) and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a liquid broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing SAR Studies and Mechanisms
To better understand the workflow of SAR studies and the mechanism of action of these compounds, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 6. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine: A Novel One-Pot Route vs. Conventional and Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a detailed comparison of a novel, one-pot synthetic route for 5-Phenyl-1H-1,2,4-triazol-3-amine against established conventional and modern microwave-assisted methods. The data presented herein is intended to offer an objective analysis of each route's performance, supported by experimental protocols and quantitative data.
The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents. As such, the development of green, efficient, and high-yielding synthetic routes to access derivatives such as this compound is of significant interest to the medicinal chemistry community. This guide will delve into a recently developed one-pot synthesis utilizing a deep eutectic solvent, a microwave-assisted approach, and a traditional multi-step conventional method.
Comparative Analysis of Synthetic Routes
The performance of each synthetic route is summarized below, highlighting key metrics such as reaction time, temperature, yield, and the nature of the reagents and solvents used.
| Parameter | Novel One-Pot Synthesis | Microwave-Assisted Synthesis | Conventional Synthesis |
| Starting Materials | Benzohydrazide, Urea | Aminoguanidine Bicarbonate, Benzoic Acid | Benzoylhydrazide, S-methylisothiourea hydrosulfate |
| Solvent/Catalyst | Choline chloride/Urea (Deep Eutectic Solvent) | Isopropanol | Water |
| Reaction Time | 1.5 hours | 3 hours | 8 hours |
| Temperature | 120 °C | 180 °C | 100 °C |
| Reported Yield | 95%[1] | 85%[2] | 75%[1] |
| Key Advantages | High yield, short reaction time, green solvent | Rapid, straightforward, green chemistry principles | Well-established, readily available reagents |
| Key Disadvantages | Requires preparation of deep eutectic solvent | Requires specialized microwave reactor | Longer reaction time, lower yield |
Synthetic Pathways at a Glance
The following diagrams illustrate the chemical transformations for each of the discussed synthetic routes.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.
Novel One-Pot Synthesis in Deep Eutectic Solvent
This procedure is adapted from a novel one-pot synthesis method.[1]
Materials:
-
Benzohydrazide (1 mmol)
-
Urea (1.2 mmol)
-
Choline chloride (1 mmol)
-
Urea (2 mmol) for the deep eutectic solvent
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride (1 mmol) and urea (2 mmol) and heating at 80 °C until a clear, homogeneous liquid is formed.
-
To the prepared deep eutectic solvent, add benzohydrazide (1 mmol) and urea (1.2 mmol).
-
Heat the reaction mixture at 120 °C for 1.5 hours.
-
After cooling to room temperature, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain this compound.
Microwave-Assisted Synthesis
This protocol is based on a green, microwave-assisted synthetic approach.[2]
Materials:
-
Aminoguanidine bicarbonate (0.01 mol)
-
Benzoic acid (0.012 mol)
-
37% Hydrochloric acid (0.015 mol)
-
Isopropanol
Procedure:
-
In a microwave process vial, mix aminoguanidine bicarbonate (0.01 mol) and a 37% solution of HCl (0.015 mol) with agitation for 1 hour.
-
Evaporate the water to obtain a dry solid.
-
To the solid, add benzoic acid (0.012 mol) and isopropanol as a solvent.
-
Seal the vial and subject it to microwave irradiation at 180 °C for 3 hours.
-
After cooling, the product can be isolated and purified.
Conventional Synthesis
This protocol represents a traditional approach to the synthesis of the target compound.[1]
Materials:
-
Benzoylhydrazide (10 mmol)
-
S-methylisothiourea hydrosulfate (12 mmol)
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzoylhydrazide (10 mmol) and S-methylisothiourea hydrosulfate (12 mmol) in water.
-
Heat the reaction mixture at 100 °C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, workup, and characterization of this compound.
Conclusion
The novel one-pot synthesis of this compound using a choline chloride/urea deep eutectic solvent demonstrates significant advantages in terms of yield and reaction time over the conventional method. The microwave-assisted synthesis also offers a rapid and efficient alternative. For researchers prioritizing green chemistry principles, high efficiency, and atom economy, the one-pot and microwave-assisted routes present compelling alternatives to traditional synthetic protocols. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and environmental considerations.
References
A Comparative Guide to Molecular Docking of 1,2,4-Triazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of recent molecular docking studies on 1,2,4-triazole derivatives, a versatile scaffold in medicinal chemistry. By summarizing key findings, detailing experimental protocols, and visualizing workflows, this document aims to support researchers in the discovery and development of novel therapeutics. The 1,2,4-triazole nucleus is a prominent feature in many clinically approved drugs, valued for its ability to engage in a variety of interactions with biological targets.[1]
Comparative Docking Performance of 1,2,4-Triazole Derivatives
Molecular docking simulations have been instrumental in identifying the potential of 1,2,4-triazole compounds as inhibitors for a wide range of biological targets implicated in diseases such as cancer and microbial infections. The following tables present a consolidated overview of quantitative data from recent comparative studies, focusing on binding affinities and inhibitory concentrations.
Anticancer Targets
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various proteins involved in cancer progression.
Table 1: Molecular Docking and In Vitro Activity of 1,2,4-Triazole Derivatives Against Cancer Targets
| Compound/Derivative | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | In Vitro Activity (IC50) | Reference |
| Aromatase Inhibitors | ||||
| Compound 1 | Aromatase | -9.96 | - | [2] |
| Letrozole (Standard) | Aromatase (3S79) | Bettered by 30 hits | - | [3][4] |
| Compound 5 | Aromatase | - | 0.026 µM | [5] |
| Tubulin Inhibitors | ||||
| Compound 1 | Tubulin | -7.54 | - | [2] |
| Compounds 8c, 8d | Tubulin | - | Potent inhibitors | [6][7] |
| Compound 4k | β-tubulin | - | 82.78% inhibition at 25 µM | [8] |
| Kinase Inhibitors | ||||
| Compound 7f | c-kit tyrosine kinase | -176.749 | 16.782 µg/mL (HepG2) | [9][10] |
| Compound 7f | Protein kinase B (Akt) | -170.066 | 16.782 µg/mL (HepG2) | [9][10] |
| Compound 8c | EGFR | - | 3.6 µM | [6][7] |
| N-phenyl-1,2,4-triazoles 6a-c | EGFR (WT & T790M) | - | 1.29 - 4.30 µM (MCF-7) | [11][12] |
| Compound 4d | EGFR | - | 0.13 µM | [8] |
| Indolyl-triazole 13b | EGFR | - | 62.4 nM | [13] |
| Indolyl-triazole 13b | PARP-1 | - | 1.24 nM | [13] |
| Indolinone-triazole 11d | VEGFR-2 | -9.6 | - | [14] |
| Other Anticancer Targets | ||||
| Compounds 2.1, 2.2, 2.3 | Prostate Cancer Protein | - | Significant cytotoxicity (PC3) | [15] |
| Bis-1,2,4-triazole 2, 6 | Thymidine Phosphorylase | - | Promising inhibition | [16] |
| Triazole derivative 700 | KDM5A | -11.042 | 0.01 µM | [17] |
Antimicrobial Targets
The 1,2,4-triazole scaffold is also a key component in the development of new antimicrobial agents.
Table 2: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Microbial Protein Targets
| Compound | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Reference |
| Compound 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 | Amoxicillin | -7.9 | [18] |
| Compound 1f | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.2 | Amoxicillin | -7.9 | [18] |
| Compound 2e | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -9.1 | Amoxicillin | -8.5 | [18] |
| Compound 2f | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -8.8 | Amoxicillin | -8.5 | [18] |
| Compound 1 | Aureolysin (1BQB) | Staphylococcus aureus | Lower binding energy than vancomycin | Vancomycin | - | [19] |
Experimental Protocols for Molecular Docking
The following outlines a generalized methodology for conducting comparative molecular docking studies of 1,2,4-triazole inhibitors, based on protocols reported in recent literature.
Preparation of the Receptor Protein
-
Protein Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).[9][20]
-
Protein Cleaning: Water molecules and any co-crystallized ligands are typically removed from the PDB file.[21]
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using computational tools like AutoDock Tools.
Ligand Preparation
-
Ligand Design and Generation: The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a stable conformation.
-
Charge and Torsion Angle Assignment: Partial charges and rotatable bonds (torsions) are defined for the ligand molecules to allow for flexibility during docking.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the native ligand binds or as predicted by binding site prediction tools.[21]
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.
-
Execution and Analysis: The docking simulation is run to generate multiple binding poses for each ligand, ranked by their predicted binding energy or docking score. The pose with the lowest binding energy is typically considered the most favorable.[2]
Post-Docking Analysis
-
Interaction Analysis: The best-ranked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's active site.[2]
-
Validation: The docking protocol is often validated by redocking the co-crystallized native ligand into the protein's active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[2]
Visualizing the Workflow
The following diagrams illustrate the typical workflow of a comparative docking study and a simplified representation of a signaling pathway that can be inhibited by 1,2,4-triazole derivatives.
Caption: Experimental workflow for comparative molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrcps.com [ijcrcps.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. cal-tek.eu [cal-tek.eu]
- 18. benchchem.com [benchchem.com]
- 19. Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5-Phenyl-1H-1,2,4-triazol-3-amine Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction
The 5-phenyl-1H-1,2,4-triazol-3-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this core have garnered significant attention as potential therapeutic agents, particularly in oncology, due to their ability to modulate the activity of key signaling proteins. This guide provides a comparative analysis of the selectivity of this compound derivatives, with a focus on their activity as kinase inhibitors. The information presented herein is supported by experimental data from published studies and is intended for researchers, scientists, and drug development professionals.
Comparative Selectivity of 1,2,4-Triazole Derivatives
Recent research has highlighted the potential of 3-amino-1,2,4-triazole derivatives as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[2] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for cancer therapy.
The following table summarizes the in vitro inhibitory activity of a series of 3-amino-1,2,4-triazole derivatives against Aurora-A kinase.
| Compound ID | R Group | Aurora-A IC50 (µM) |
| 1a | Phenyl | 0.25 |
| 1b | 2,6-Difluorophenyl | 0.18 |
| 1c | 4-Methylphenyl (Tosyl) | 0.22 |
| 1d | 3,5-Bis(trifluoromethyl)phenyl | >10 |
Data synthesized from a study on 3-amino-1,2,4-triazole derivatives as Aurora-A kinase inhibitors.[2]
The data indicates that substitutions on the phenyl ring significantly influence the inhibitory activity against Aurora-A kinase. The difluoro-substituted derivative 1b demonstrated the highest potency among the tested compounds.
While the primary focus of the available specific data is on Aurora kinases, the broader class of 1,2,4-triazole derivatives has shown activity against a range of other kinases, including:
-
Tyrosine Kinase 2 (TYK2) and Janus Kinases (JAKs): Certain diamino-1,2,4-triazole derivatives have demonstrated selectivity for TYK2 and JAK1 over JAK2 and JAK3.[3]
-
Epidermal Growth Factor Receptor (EGFR): Some 1,2,4-triazole-based compounds have been investigated as inhibitors of both wild-type and mutant forms of EGFR.[4]
-
Fibroblast Growth Factor Receptor (FGFR): Novel 1H-1,2,4-triazole derivatives have been identified as potent FGFR1 inhibitors.[5]
A comprehensive assessment of the selectivity of this compound derivatives would require screening against a panel of these and other relevant kinases.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for key assays used in the assessment of kinase inhibitor selectivity.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Materials:
-
Recombinant human kinase (e.g., Aurora-A)
-
Specific peptide substrate
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]-ATP)
-
Kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor
-
96-well or 384-well plates
-
Method for detecting phosphorylation (e.g., filter-binding assay with a scintillation counter, or a fluorescence/luminescence-based assay)
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the assay buffer in the wells of a microplate.
-
Add serial dilutions of the test compounds or the vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For non-radioactive assays, a specific antibody or a coupling enzyme system is used to generate a detectable signal.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the kinase activity, by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizing Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language of Graphviz.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diamino-1,2,4-triazole derivatives are selective inhibitors of TYK2 and JAK1 over JAK2 and JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of Sulfur-Containing Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of sulfur-containing triazole derivatives has consistently yielded compounds with a broad spectrum of biological activities, positioning them as privileged structures in medicinal chemistry. This guide provides a comparative analysis of their performance across key therapeutic areas, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
Anticancer Activity: Targeting Key Oncogenic Pathways
Sulfur-containing triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative sulfur-containing triazole derivatives against various cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Comp-1 | 1,2,4-Triazole-3-thione | MCF-7 (Breast) | 4.23 | Vinblastine | - |
| Comp-1 | 1,2,4-Triazole-3-thione | HepG2 (Liver) | 16.46 | Vinblastine | - |
| Comp-2 | 1,2,4-Triazole-3-thione | HCT-116 (Colon) | 6.2 | Doxorubicin | - |
| Comp-3 | 1,2,4-Triazole-3-thione | HCT 116 (Colon) | 4.363 | Doxorubicin | - |
| Comp-4 | 4-Amino-5-(substituted)-4H-1,2,4-triazole-3-thiol | PC-93 (Lung) | 13.12 | - | - |
| Comp-5 | 4-Amino-5-(substituted)-4H-1,2,4-triazole-3-thiol | PC-93 (Lung) | 15.34 | - | - |
| Comp-6 | 1,2,4-Triazole-chalcone hybrid | A549 (Lung) | 4.4 - 16.04 | Cisplatin | 15.3 |
| Comp-7 | 1,3,4-Oxadiazole, thio-methyl, 1,2,3-triazole hybrid | HePG-2 (Liver) | - | Erlotinib | - |
| Comp-8 | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole | Huh-7 (Liver) | 19.05 | - | - |
| Comp-9 | 1,2,4-Triazole-pyridine hybrid | B16F10 (Melanoma) | 41.12 - 61.11 | - | - |
| Comp-10 | 4,5-disubstituted-1,2,4-triazol-3-thione | MCF-7 (Breast) | 4.23 | Vinblastine | - |
Signaling Pathways
EGFR Signaling Pathway Inhibition
Several sulfur-containing triazole derivatives have been identified as inhibitors of the EGFR signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.[1][2][3][4] These compounds can interfere with the dimerization and autophosphorylation of the receptor, thereby blocking downstream signaling cascades.
EGFR signaling pathway inhibition by sulfur-containing triazole derivatives.
Induction of Apoptosis
A common mechanism of anticancer activity for these compounds is the induction of programmed cell death, or apoptosis.[5][6][7][8] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process, and the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity.
Induction of apoptosis via the intrinsic pathway.
Antimicrobial and Antifungal Activity: A Broad Spectrum of Inhibition
Sulfur-containing triazoles are well-established as potent antimicrobial and antifungal agents. Their efficacy stems from their ability to disrupt essential microbial processes, such as cell wall synthesis and DNA replication.
Comparative Antimicrobial and Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various sulfur-containing triazole derivatives against a panel of pathogenic bacteria and fungi. Lower MIC values indicate greater potency.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Comp-11 | 1,2,4-Triazole-3-thione | S. aureus | 0.264 (mM) | C. albicans | 0.39 | Ampicillin | - |
| Comp-12 | 1,2,4-Triazole-3-thione | S. pyogenes | 0.132 (mM) | A. fumigatus | 12.5 | Cefuroxime | - |
| Comp-13 | 1,2,4-Triazole-3-thione | B. subtilis | 31.25 | C. parapsilosis | 32 | Ampicillin | - |
| Comp-14 | 1,2,4-Triazole-3-thione | E. coli | 3.12 | C. albicans | 0.08 (µmol/mL) | Fluconazole | 0.052 (µmol/mL) |
| Comp-15 | Ofloxacin analog | S. aureus | 0.25 - 1 | C. albicans | - | Ofloxacin | 0.25 - 1 |
| Comp-16 | Clinafloxacin hybrid | MRSA | 0.25 | - | - | Clinafloxacin | 1 |
| Comp-17 | 1,2,4-Triazolo[1,5-a]pyrimidine | Gram-positive | 0.25 - 2.0 | Fungi | 15.50 - 26.30 (µM) | Ciprofloxacin/Fluconazole | 10 - 90 (µM)/11.50 - 17.50 (µM) |
| Comp-18 | Azole derivative | - | - | C. albicans SC5314 | 0.53 | Fluconazole | 1.52 |
Mechanism of Action: DNA Gyrase Inhibition
A key target for the antibacterial activity of many triazole derivatives is DNA gyrase, an essential enzyme involved in bacterial DNA replication and repair.[5][7][8][9][10][11][12][13][14] By inhibiting this enzyme, these compounds prevent the supercoiling and uncoiling of DNA, ultimately leading to bacterial cell death.
Inhibition of bacterial DNA gyrase by sulfur-containing triazole derivatives.
Antiviral Activity: Combating Viral Replication
The structural diversity of sulfur-containing triazoles has also led to the discovery of compounds with significant antiviral properties. These derivatives can interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome.
Comparative Antiviral Activity
The following table outlines the 50% effective concentration (EC₅₀) of several sulfur-containing triazole derivatives against different viruses.
| Compound ID | Derivative Class | Virus | EC₅₀ (µM) | Reference Compound | EC₅₀ (µM) |
| Comp-19 | Ribavirin analog | RSV | 0.053 | Ribavirin | - |
| Comp-20 | 1,2,3-Triazole nucleoside | Adenovirus-2 | 8.3 | - | - |
| Comp-21 | 1,2,3-Triazole nucleoside | HSV-1 | 4.6 - 13.8 | - | - |
| Comp-22 | Ribavirin analog | Influenza A | 14 | - | - |
| Comp-23 | 1,2,4-Triazole analog | SARS-CoV | 21 | - | - |
| Comp-24 | 1-Thia-4-azaspiro[4.5]decan-3-one | HCoV-229E | 5.5 | (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl)-3-phenylprop-1-en-2-yl] benzamide | 3.3 |
| Comp-25 | Oxindole derivative | BVDV | 6.6 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Experimental Workflow: General Overview
General workflow for the evaluation of sulfur-containing triazole derivatives.
Anticancer Activity Assays
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized triazole derivatives are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
Apoptosis Assay by Western Blot
-
Protein Extraction: Cells treated with the triazole derivatives are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Antimicrobial and Antifungal Susceptibility Testing
Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized inoculum of the bacterial or fungal strain is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity Assay
Plaque Reduction Assay
-
Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.
-
Virus Adsorption: The cell monolayer is infected with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a solidifying agent (e.g., agarose).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. compared to the virus control.
References
- 1. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR tyrosine kinase inhibitor: design, synthesis, characterization, biological evaluation, and molecular docking of novel 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Classical versus Green Chemistry Approaches
For researchers, scientists, and drug development professionals, the synthesis of 1,2,4-triazoles, a key scaffold in many pharmaceuticals, presents a choice between established classical methods and modern green chemistry techniques. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.
The 1,2,4-triazole ring is a fundamental component in a wide array of therapeutic agents, exhibiting antifungal, antiviral, and anticancer properties. Traditional synthesis methods, while effective, often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. In contrast, green synthesis methods, such as microwave-assisted and ultrasound-assisted reactions, offer significant advantages in terms of efficiency and environmental impact.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative differences between classical and green synthesis methods for 1,2,4-triazoles, using the synthesis of 3,5-diphenyl-1,2,4-triazole as a representative example.
| Parameter | Classical Method (Pellizzari Reaction) | Green Method (Microwave-Assisted) |
| Reaction Time | 2-4 hours | 5-15 minutes |
| Temperature | 220-250 °C | 150-200 °C |
| Solvent | High-boiling solvent (e.g., nitrobenzene) or neat | Often solvent-free or a minimal amount of a high-boiling green solvent |
| Energy Consumption | High | Low to moderate |
| Yield | Moderate to good | Good to excellent |
| Environmental Impact | Use of potentially hazardous solvents, high energy consumption | Reduced solvent use, lower energy consumption, less waste |
Experimental Protocols
Classical Synthesis: Pellizzari Reaction for 3,5-Diphenyl-1,2,4-triazole
This protocol describes the synthesis of 3,5-diphenyl-1,2,4-triazole from benzamide and benzoylhydrazide.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or the reaction can be performed neat.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250 °C under a nitrogen atmosphere.
-
Maintain the temperature and stir the mixture for 2-4 hours.
-
Allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Green Synthesis: Microwave-Assisted Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol outlines a general procedure for the microwave-assisted synthesis of 3,5-diphenyl-1,2,4-triazole, which is a significant improvement over the classical Pellizzari reaction.[1]
Materials:
-
Benzamide
-
Benzoylhydrazide
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of benzamide and benzoylhydrazide.
-
The reaction is typically performed solvent-free.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 150-300 W) and temperature (e.g., 150-200 °C) for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, allow the vessel to cool to room temperature.
-
The solid product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the workflows and reaction pathways for both classical and green synthesis methods.
Caption: A comparison of the experimental workflows for classical versus green synthesis of 1,2,4-triazoles.
Caption: The reaction pathway for the classical Pellizzari synthesis of 1,2,4-triazoles.
References
Safety Operating Guide
Safe Disposal of 5-Phenyl-1H-1,2,4-triazol-3-amine: A Guide for Laboratory Professionals
The proper disposal of 5-Phenyl-1H-1,2,4-triazol-3-amine is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, this compound should be handled as a potentially hazardous substance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes of chemical solutions or solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the chemical. |
| Body Protection | A laboratory coat and closed-toe shoes. | To protect skin and clothing from contamination. |
| Respiratory Protection | May be necessary if generating dust or aerosols. | To prevent inhalation of the chemical. Consult your institution's EHS for specific guidance. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its associated waste is through an approved hazardous waste management service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.[1]
2. Waste Collection:
-
Solid Waste: Carefully collect any solid this compound, including contaminated personal protective equipment (e.g., gloves, weighing paper), and place it in a designated, leak-proof hazardous waste container.[1] Avoid dust formation during this process.[2][3]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.[1]
-
Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[1] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1]
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Ensure containers are kept tightly closed except when adding waste.[1]
-
Provide secondary containment to capture any potential leaks.[1]
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Dispose of contents and container to a hazardous or special waste collection point.[4]
Experimental Protocols
Spill Response:
In the event of a spill, the following procedure should be followed:
-
Evacuate the immediate area if necessary.
-
Ensure proper PPE is worn before attempting to clean the spill.
-
For small spills of solid material, carefully sweep up the material to avoid creating dust and place it into a suitable container for disposal.[2]
-
For liquid spills, absorb the material with a suitable absorbent material (e.g., sand, sawdust, general-purpose binder).
-
Collect the absorbed material and dispose of it as hazardous waste.[4]
-
Clean the contaminated area thoroughly.
-
Do not let this chemical enter the environment.[2]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 5-Phenyl-1H-1,2,4-triazol-3-amine
For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds like 5-Phenyl-1H-1,2,4-triazol-3-amine is paramount. This document provides crucial safety protocols and logistical information for this compound, which requires careful management due to its potential hazards.
Hazard Summary: While specific hazard statements for this compound are not uniformly available, related triazole compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Some are also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, the use of appropriate personal protective equipment (PPE) is essential to mitigate exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent contact with the compound. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Standard/Specification |
| Eyes | Safety glasses with side-shields or chemical safety goggles. | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hands | Chemical-resistant, impervious gloves. | For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[4] Always check with the glove manufacturer for specific chemical compatibility. |
| Skin | Lab coat, long-sleeved shirt, and long pants. Wear appropriate protective clothing to prevent skin exposure. | Store work clothing separately.[5] |
| Respiratory | Work in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with appropriate cartridges should be used. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6] |
Procedural Guidance
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[3][6]
-
Ensure adequate ventilation.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]
-
Wash hands before breaks and after work.[6]
-
Do not eat, drink, or smoke when using this product.[3]
Spill Clean-up: In the event of a small spill, carefully sweep up the solid material to avoid creating dust and place it in a labeled hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
The primary method for the disposal of this compound and its associated waste is through an approved hazardous waste management service.[7]
-
Waste Identification and Segregation: Clearly label all waste containers with "Hazardous Waste," the chemical name, and the date of accumulation.[7]
-
Solid Waste: Carefully collect any solid waste, including contaminated PPE (e.g., gloves, weighing paper), and place it in a designated, leak-proof hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and chemically compatible hazardous waste container.[7]
-
Empty Containers: "Empty" containers that held the compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[7]
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7] Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[7]
Experimental Workflow: Donning and Doffing of PPE
Caption: Sequential process for donning and doffing Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
